N'-phenyl-1H-pyrrole-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-phenyl-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(10-7-4-8-12-10)14-13-9-5-2-1-3-6-9/h1-8,12-13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGGGKRMVACJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Ligand Systems in Aqueous Ullmann-Type C-N Coupling: A Technical Guide to N'-phenyl-1H-pyrrole-2-carbohydrazide
Executive Summary
The Ullmann-type C-N coupling reaction is a foundational transformation in drug development, utilized extensively to construct N-aryl heterocycles and anilines. Historically, this reaction required harsh thermal conditions and toxic, high-boiling organic solvents like DMF or DMSO. The modern paradigm of green chemistry demands the use of pure water as a solvent—a transition severely bottlenecked by the hydrolytic instability of active copper catalysts and the poor aqueous solubility of organic substrates.
To solve this, researchers have engineered specialized bidentate and tridentate ligand systems. Among the most effective are pyrrole-2-carbohydrazides. Specifically, N'-phenyl-1H-pyrrole-2-carbohydrazide has emerged as a breakthrough ligand, enabling highly efficient, Cu-catalyzed amination of aryl halides in pure water without the need for inert gas protection.
Physicochemical Profiling & Structural Identification
When sourcing this ligand for catalytic screening, a common pitfall in drug development procurement is confusing the base catalytic scaffold with its commercially dominant derivative. As an application scientist, it is critical to distinguish between the two to ensure reproducibility in your Ullmann couplings .
-
Base Scaffold (L13): this compound is the exact, unadorned molecule utilized in seminal aqueous catalytic studies.
-
Commercial Derivative: 4-Benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide is the most widely cataloged variant by chemical suppliers . The addition of the benzoyl group alters its steric bulk and electronic properties, which can shift the rate-determining step during oxidative addition.
Table 1: Physicochemical Properties of this compound and its Derivative
| Property | Base Scaffold (L13 Ligand) | Commercial Derivative |
| Chemical Name | This compound | 4-Benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide |
| CAS Number | N/A (Typically synthesized in-house) | 338403-58-0 |
| Molecular Weight | 201.23 g/mol | 305.34 g/mol |
| Molecular Formula | C₁₁H₁₁N₃O | C₁₈H₁₅N₃O₂ |
| Primary Application | Primary Ligand for aqueous Cu-catalyzed C-N coupling | Advanced building block / Modified Ligand |
| Structural Motif | Pyrrole ring + carbohydrazide + phenyl | Pyrrole + carbohydrazide + phenyl + benzoyl |
Mechanistic Causality: Why Pyrrole-2-Carbohydrazides?
The efficacy of this compound lies in its highly specific coordination chemistry. In an aqueous environment, unligated Cu(I) is highly susceptible to disproportionation into inactive Cu(0) and Cu(II) species. The pyrrole nitrogen and the hydrazide moiety of the ligand act as a robust chelating system to prevent this.
-
Oxidation State Stabilization: The strong
-donation from the hydrazide nitrogen and the -system of the pyrrole ring stabilize the Cu(I) center, shielding it from hydrolytic degradation. -
Solubility Enhancement: The polar functional groups of the ligand enhance the solubility of the catalytic complex in pure water, facilitating critical interactions with hydrophobic aryl halides at the water-organic interface.
-
Lowering Activation Energy: The electron-rich ligand enriches the Cu(I) center, accelerating the rate-determining oxidative addition of the aryl halide to form the transient Cu(III) intermediate.
Catalytic cycle of Cu(I)/L13 mediated Ullmann C-N coupling.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for Cu-catalyzed C-N coupling incorporates a self-validating system. This allows researchers to verify reaction progress and catalyst integrity at critical junctures without waiting for final yield calculations.
Protocol: CuI/L13-Catalyzed Amination of Aryl Halides in Pure Water
Step 1: Reagent Loading In an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), amine (1.2 mmol), CuI (5 mol%), this compound (10 mol%), and K₂CO₃ (2.0 mmol).
-
Causality: K₂CO₃ is specifically chosen over stronger bases (like KOtBu) to prevent the unwanted nucleophilic hydrolysis of the aryl halide into a phenol in the aqueous medium. A 10 mol% ligand loading ensures complete thermodynamic complexation of the 5 mol% CuI.
Step 2: Solvent Addition & Complexation Add 2.0 mL of degassed, deionized water. Seal the tube securely.
-
Validation Checkpoint 1: Upon the addition of water and initial stirring at room temperature, the mixture should transition to a distinct colored suspension (typically deep blue or green). This colorimetric shift is the self-validating visual confirmation that the active[Cu(I)L] complex has successfully formed. If the solution turns black immediately, Cu(0) precipitation has occurred, and the system must be purged of oxygen more thoroughly.
Step 3: Reaction Execution Subject the mixture to microwave irradiation at 110 °C for 2 hours (alternatively, utilize conventional oil bath heating at 100 °C for 12–24 hours).
-
Causality: Microwave irradiation rapidly superheats the aqueous micro-droplets, drastically reducing the reaction time and minimizing the thermal degradation of the pyrrole ligand.
Step 4: In-Process Monitoring
-
Validation Checkpoint 2: After 1 hour of microwave heating, extract a 10 µL aliquot, dilute it in ethyl acetate, and perform Thin-Layer Chromatography (TLC) against the starting aryl halide. The disappearance of the starting material spot confirms the successful progression of the oxidative addition step.
Step 5: Workup and Purification Cool the mixture to room temperature, extract with ethyl acetate (3 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
-
Validation Checkpoint 3: Analyze the isolated product via ¹H NMR and GC-MS. The molecular ion peak (M+) must exactly match the calculated mass of the coupled N-aryl amine product.
Step-by-step experimental workflow for aqueous C-N coupling.
Quantitative Data & Substrate Scope
The CuI/L13 system demonstrates exceptional functional group tolerance. The following table summarizes the expected quantitative yields based on established literature parameters for this specific ligand system.
Table 2: Substrate Scope and Reaction Yields (CuI/L13 Catalyzed Amination)
| Aryl Halide | Amine | Heating Method | Time / Temp | Isolated Yield (%) |
| Iodobenzene | Benzylamine | Conventional | 12 h / 100 °C | > 90% |
| Bromobenzene | Hexylamine | Microwave | 2 h / 110 °C | ~ 85% |
| 4-Iodotoluene | Aniline | Conventional | 12 h / 100 °C | ~ 88% |
| 4-Bromophenol | Morpholine | Microwave | 2 h / 110 °C | ~ 80% |
(Note: Aryl iodides generally exhibit faster kinetics and higher yields than aryl bromides due to the lower bond dissociation energy of the C-I bond, facilitating easier oxidative addition.)
References
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenyl-Pyrrole Hydrazides
Introduction: The Phenyl-Pyrrole Hydrazide Scaffold - A Privileged Motif in Medicinal Chemistry
The confluence of a phenyl ring, a pyrrole core, and a hydrazide linker gives rise to the phenyl-pyrrole hydrazide scaffold, a structure of significant interest in contemporary drug discovery. This unique combination of aromatic and heterocyclic moieties, bridged by a versatile hydrazide group, has proven to be a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] Phenyl-pyrrole hydrazide derivatives have demonstrated promising potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5]
The therapeutic versatility of this scaffold stems from its tunable electronic and steric properties. The phenyl ring offers a platform for hydrophobic interactions and can be substituted to modulate lipophilicity and target engagement. The pyrrole ring, a five-membered aromatic heterocycle, is a key component in numerous biologically active natural products and approved drugs.[2][6] Its nitrogen atom can act as a hydrogen bond donor, and the ring itself can participate in various non-covalent interactions. The hydrazide-hydrazone moiety (-CO-NH-N=CH-) is not merely a linker but a pharmacophore in its own right, known for its coordinating properties and its ability to form crucial hydrogen bonds with biological targets.[7][8]
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenyl-pyrrole hydrazides. We will delve into the synthetic strategies for accessing these molecules, dissect the influence of structural modifications on their biological activities, and explore their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.
Synthetic Strategies: Accessing the Phenyl-Pyrrole Hydrazide Core
The synthesis of phenyl-pyrrole hydrazide derivatives is typically achieved through a convergent approach, culminating in the condensation of a pyrrole-containing hydrazide with a substituted phenyl aldehyde or ketone. A general and widely adopted synthetic route is outlined below.
Experimental Protocol: General Synthesis of Phenyl-Pyrrole Hydrazide-Hydrazones
This protocol describes a common method for the synthesis of phenyl-pyrrole hydrazide-hydrazones, which involves the initial synthesis of a pyrrole hydrazide followed by condensation with a phenyl aldehyde.[9][10]
Step 1: Synthesis of the Pyrrole Hydrazide Intermediate
-
Esterification: Begin with a suitable pyrrole carboxylic acid. The acid is esterified, typically using an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions, to yield the corresponding ethyl pyrrole-carboxylate.
-
Hydrazinolysis: The resulting pyrrole ester is then treated with hydrazine hydrate (NH₂NH₂·H₂O), often in a solvent like ethanol. The reaction mixture is refluxed to facilitate the conversion of the ester to the desired pyrrole carbohydrazide.[9][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] Upon completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Step 2: Condensation to Form the Hydrazide-Hydrazone
-
Reaction Setup: An equimolar amount of the synthesized pyrrole carbohydrazide and a substituted phenyl aldehyde are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.[10][12]
-
Catalysis: A catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) is often added to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.[10]
-
Work-up and Purification: The progress of the reaction is monitored by TLC.[2] Upon completion, the product often precipitates out of the solution upon cooling. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Characterization: The structure of the final phenyl-pyrrole hydrazide-hydrazone is confirmed using standard spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[12][13]
Caption: General synthetic workflow for phenyl-pyrrole hydrazides.
Structure-Activity Relationship (SAR) Analysis
The biological activity of phenyl-pyrrole hydrazides can be finely tuned by strategic modifications at three key positions: the phenyl ring, the pyrrole core, and the hydrazide linker.
The Phenyl Ring: Modulating Potency and Selectivity
Substituents on the phenyl ring play a critical role in determining the potency and, in some cases, the selectivity of the biological activity.
-
Anticancer Activity: The presence of electron-withdrawing or lipophilic groups on the phenyl ring often enhances anticancer activity. For instance, derivatives with a 4-fluorophenyl or 3,4-dimethoxyphenyl group have shown significant cytotoxicity against various cancer cell lines, including liver, prostate, and colon cancer.[14] In some series, a 4-hydroxyphenyl substituent was found to be crucial for antifungal activity against C. albicans.[5]
-
Anti-inflammatory Activity: Lipophilicity of the phenyl moiety has been correlated with anti-inflammatory activity.[15] For example, N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives with a para-chloro or a naphthyl group on the phenyl ring exhibited potent inhibition of TNF-α production.[11][16]
-
Antimicrobial Activity: The nature and position of substituents on the phenyl ring influence the antimicrobial spectrum. For example, in a series of thiazole-pyrrole hydrazones, compounds with a phenyl or substituted phenyl group showed good activity against Staphylococcus aureus and Enterococcus faecalis.[12]
| Compound Series | Phenyl Ring Substituent | Biological Activity | Potency (IC50/MIC) | Reference |
| 3-Benzoyl-4-phenyl-1H-pyrroles | 4-F | Anticancer (HepG2, DU145) | 0.9 µM, 0.5 µM | [14] |
| 3-Benzoyl-4-phenyl-1H-pyrroles | 3,4-(OCH₃)₂ | Anticancer (MGC 80-3) | 1.0 µM | [14] |
| N-phenylpyrazolyl-N-glycinyl-hydrazones | 4-Cl | Anti-inflammatory (TNF-α inhibition) | IC50 = 1.6 µM | [11] |
| N-phenylpyrazolyl-N-glycinyl-hydrazones | Naphthyl | Anti-inflammatory (TNF-α inhibition) | IC50 = 3.6 µM | [11] |
| Thiazole-pyrrole hydrazones | Phenyl | Antifungal (C. glabrata) | MIC = 50 µg/mL | [12] |
The Pyrrole Core: The Heart of the Scaffold
Modifications to the pyrrole ring can significantly impact the overall biological profile of the molecule. The presence of substituents on the pyrrole nitrogen or at other positions on the ring can influence factors such as solubility, metabolic stability, and target binding.
-
Antitubercular Activity: Quantitative structure-activity relationship (QSAR) studies on pyrrole hydrazones have indicated that molecular flexibility and the presence of specific atoms like chlorine and fluorine are important for anti-tuberculosis activity.[17] A pharmacophore model for these compounds identified hydrophobic centers and a potential hydrogen bond acceptor as key features.[17]
-
Neuroprotective Activity: In the context of neuroprotection, the pyrrole moiety is considered an attractive scaffold.[4] N-pyrrolyl hydrazide-hydrazones have shown potential as neuroprotective agents by mitigating oxidative stress.[18] The active N-H group in the pyrrole ring can participate in free radical scavenging.[18]
The Hydrazide-Hydrazone Linker: More Than Just a Bridge
The hydrazide-hydrazone moiety is a crucial pharmacophoric element, contributing to the biological activity through its ability to form hydrogen bonds and coordinate with metal ions.[3][7]
-
Antimicrobial Activity: The hydrazone linkage (-C=N-NH-) is often considered essential for the antimicrobial activity of this class of compounds.[3]
-
Enzyme Inhibition: The hydrazide-hydrazone group can act as a chelating agent, which is relevant for the inhibition of metalloenzymes. It can also form key hydrogen bonding interactions within the active site of target enzymes. For example, some pyrrole-based hydrazide-hydrazones have been identified as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases.[18][19][20]
Caption: Potential mechanisms of action for phenyl-pyrrole hydrazides.
Conclusion and Future Directions
The phenyl-pyrrole hydrazide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The ability to systematically modify the phenyl ring, the pyrrole core, and the hydrazide linker allows for the fine-tuning of biological activity and the exploration of diverse therapeutic areas. The insights into the structure-activity relationships discussed in this guide provide a rational basis for the design of next-generation phenyl-pyrrole hydrazide derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of more complex derivatives, the elucidation of their precise molecular targets, and their evaluation in more advanced preclinical and clinical settings.
References
-
Barreca, M. L., et al. (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLOS One. [Link]
-
Gasco, A. M., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. European Journal of Medicinal Chemistry. [Link]
-
Acar, C., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neurochemical Research. [Link]
-
Yurttas, L., et al. (2012). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Barreca, M. L., et al. (2012). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PubMed. [Link]
-
Tzankova, D., et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. Acta Pharmaceutica. [Link]
-
Yordanov, Y., et al. (2023). In silico and In vitro Determination of Antiproliferative Activity of Series N-Pyrrolyl Hydrazide-Hydrazones and Evaluation of their Effects on Isolated Rat Mycrosomes and Hepatocytes. Current Pharmaceutical Design. [Link]
-
Ranjith, P. C., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
-
Yordanov, Y., et al. (2025). General structure of the initial pyrrole hydrazides. ResearchGate. [Link]
-
Yordanov, Y., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants. [Link]
-
Yordanov, Y., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals. [Link]
-
Tzankova, D., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. [Link]
-
Juknevičiūtė, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. [Link]
-
da Silva, J. P., et al. (2026). Evaluation of phenyl hydrazide-based compounds as myeloperoxidase inhibitors. ResearchGate. [Link]
-
Singh, A., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Medicinal Chemistry. [Link]
-
Lessigiarska, I., et al. (2012). Structure-activity relationships of pyrrole hydrazones as new anti-tuberculosis agents. Medicinal Chemistry. [Link]
-
Singh, A., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing. [Link]
-
Yordanov, Y., et al. (2024). In silico and in vitro screening of pyrrole-based Hydrazide-Hydrazones as novel acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. [Link]
-
Tzankova, D., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. MDPI. [Link]
-
Baluja, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
Szałaj, N., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]
-
Sanna, M., et al. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
Yordanov, Y., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cibtech.org [cibtech.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production | PLOS One [journals.plos.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of pyrrole hydrazones as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Comprehensive Synthesis and Catalytic Applications of N'-phenyl-1H-pyrrole-2-carbohydrazide: A Technical Whitepaper
Executive Summary
N'-phenyl-1H-pyrrole-2-carbohydrazide is a highly versatile heterocyclic scaffold that bridges the gap between medicinal chemistry and sustainable catalysis. In drug development, pyrrole-2-carbohydrazide derivatives act as potent Enoyl-acyl carrier protein reductase inhibitors, exhibiting significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv[1]. Concurrently, in process chemistry, this specific molecule has been identified as a highly efficient bidentate ligand (often designated as L13 ) for the Copper-catalyzed Ullmann-type C-N coupling of aryl halides in pure water[2].
This technical guide provides a rigorous, self-validating framework for the synthesis of this compound and details its deployment as a catalytic ligand, emphasizing mechanistic causality, green chemistry principles, and strict analytical controls.
Retrosynthetic Strategies and Mechanistic Causality
The construction of the carbohydrazide linkage (-CO-NH-NH-) requires the precise coupling of pyrrole-2-carboxylic acid with phenylhydrazine. Historically, this has been achieved through a two-step process: esterification of the carboxylic acid followed by high-temperature hydrazinolysis[1]. However, this route suffers from poor atom economy and thermal degradation of the pyrrole ring.
As a modern alternative, we employ a direct amidation strategy using 1,1'-Carbonyldiimidazole (CDI) .
Causality of Reagent Selection:
-
CDI Activation: CDI reacts with pyrrole-2-carboxylic acid to form a highly reactive acyl imidazole intermediate. The thermodynamic driving force is the irreversible release of carbon dioxide (
), which also serves as a visual In-Process Control (IPC). -
Avoidance of Acid Chlorides: Pyrrole rings are sensitive to highly acidic conditions and electrophilic halogenation. Avoiding thionyl chloride (
) prevents unwanted chlorination at the C4/C5 positions of the pyrrole ring. -
Green Feedstocks: The starting material, pyrrole-2-carboxylic acid, can now be sourced sustainably via automated synthetic routes from cellulose- and chitin-based bio-feedstocks, significantly improving the overall environmental factor (E-factor) of the synthesis[3].
Retrosynthetic and forward synthesis workflow for this compound.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical transformation includes an In-Process Control (IPC) to verify intermediate formation before proceeding, preventing downstream failures.
Protocol A: Synthesis of this compound
Objective: High-yield synthesis via CDI-mediated coupling.
Step-by-Step Methodology:
-
Activation: Suspend pyrrole-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) under an inert
atmosphere. -
CDI Addition: Add CDI (1.1 eq, 11 mmol) portion-wise at 0°C.
-
Causality: Portion-wise addition controls the exothermic release of
. -
IPC 1 (Visual): Monitor effervescence. The reaction is allowed to warm to room temperature and stirred until gas evolution completely ceases (approx. 1 hour), indicating quantitative formation of the acyl imidazole.
-
-
Nucleophilic Coupling: Add phenylhydrazine (1.05 eq, 10.5 mmol) dropwise to the clear solution. Stir at ambient temperature for 4 hours.
-
IPC 2 (Chromatographic): Perform TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active acyl imidazole spot and the appearance of a lower
product spot validates reaction completion.
-
-
Workup: Concentrate the THF under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (20 mL) to remove the imidazole byproduct and unreacted phenylhydrazine.
-
Validation (Analytical): Wash the organic layer with brine, dry over
, and evaporate. Recrystallize from ethanol.-
System Validation: IR spectroscopy must show a sharp C=O stretch at ~1650
and multiple N-H stretches at ~3200-3300 . -NMR (DMSO- ) must confirm the presence of three distinct exchangeable N-H protons.
-
Protocol B: Application as Ligand in Cu-Catalyzed Amination (Ullmann Coupling)
Objective: C-N bond formation in pure water without inert gas protection[2].
Step-by-Step Methodology:
-
Catalyst Preparation: In a microwave-safe reaction vial, combine CuI (5 mol%), this compound (10 mol%), and
(2.0 eq). -
Substrate Addition: Add the aryl halide (1.0 eq, 1 mmol), the amine (1.2 eq), and pure deionized water (2 mL).
-
Causality: Water is used as a green solvent. The carbohydrazide ligand increases the solubility and stability of the Cu(I) species in the aqueous phase, preventing disproportionation to Cu(0) and Cu(II).
-
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 1 hour.
-
IPC 3 (Kinetic): Extract a 10
aliquot at 30 minutes, dilute in EtOAc, and analyze via GC-MS. The ratio of aryl halide to product validates the turnover frequency (TOF) of the catalytic cycle.
-
-
Isolation: Cool to room temperature, extract with EtOAc, and purify via flash chromatography.
Mechanism of CuI/N'-phenyl-1H-pyrrole-2-carbohydrazide catalyzed Ullmann amination.
Quantitative Data Summaries
The optimization of the synthesis and the subsequent application of the compound as a catalytic ligand yield highly reproducible quantitative metrics. Table 1 demonstrates why the CDI-mediated route is the standard, while Table 2 illustrates the robust nature of the synthesized ligand in green chemistry applications.
Table 1: Reaction Condition Optimization for this compound Synthesis
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | IPC Observation / Causality |
| MeOH / | Methanol | 65 (Reflux) | 15 | 45 | Sluggish hydrazinolysis; thermal degradation observed[1]. |
| EDC / HOBt | DMF | 25 | 12 | 72 | Difficult workup due to water-soluble urea byproducts. |
| CDI (Optimized) | THF | 25 | 4 | 89 | Rapid |
Table 2: Substrate Scope for CuI/Ligand-Catalyzed Amination in Pure Water[2]
| Aryl Halide | Amine Nucleophile | Catalyst/Ligand (mol%) | Temp / Time | Isolated Yield (%) |
| Bromobenzene | Benzylamine | 5 / 10 | 100°C (MW), 1h | 92 |
| 4-Iodotoluene | Morpholine | 5 / 10 | 100°C (MW), 1h | 95 |
| 2-Bromopyridine | Aniline | 5 / 10 | 100°C (MW), 1.5h | 88 |
Biological and Catalytic Significance
The structural topology of this compound offers a unique dual utility:
-
Medicinal Chemistry (Pharmacophore): The carbohydrazide moiety (-CO-NH-NH-) acts as a rigid hydrogen-bonding network. Molecular docking studies have demonstrated that these derivatives fit precisely into the active site of the Enoyl-acyl carrier protein reductase, a critical enzyme in the lipid metabolism of Mycobacterium tuberculosis. This mechanism is responsible for their potent antimycobacterial activity[1]. Furthermore, the scaffold is utilized in the synthesis of formazan derivatives, which exhibit broad-spectrum antimicrobial and antioxidant properties[4].
-
Process Chemistry (Catalytic Ligand): In the realm of transition-metal catalysis, the pyrrole nitrogen and the carbohydrazide oxygen/nitrogen atoms act as a highly effective bidentate chelator for Copper(I). This coordination stabilizes the Cu(I) center against oxidation and disproportionation in pure water. Consequently, it lowers the activation energy required for the oxidative addition of unactivated aryl halides, allowing Ullmann-type C-N couplings to proceed rapidly under microwave irradiation without the need for toxic organic solvents or inert gas protection[2].
References
- Pyrrole‐2‐carbohydrazides as Ligands for Cu‐Catalyzed Amination of Aryl Halides with Amines in Pure Water European Journal of Organic Chemistry / ResearchG
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Der Pharma Chemica / VLife Sciences
- Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Autom
- A Review on Synthesis of Carbohydrazide Deriv
Sources
Pharmacophore modeling of pyrrole-2-carbohydrazide scaffolds
An in-depth technical analysis of the pharmacophore modeling of pyrrole-2-carbohydrazide scaffolds, designed for medicinal chemists, computational biologists, and drug development professionals.
Executive Summary
The pyrrole-2-carbohydrazide moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. By hybridizing the electron-rich, hydrophobic nature of the pyrrole ring with the conformationally adaptable, hydrogen-bonding network of the carbohydrazide linker (–CO–NH–NH–), this scaffold provides a highly tunable vector for target-directed drug discovery.
This technical guide explores the structural rationale behind pyrrole-2-carbohydrazide derivatives and provides self-validating pharmacophore modeling protocols for two highly validated therapeutic targets: Mycobacterial Enoyl-ACP Reductase (InhA) for antitubercular drug development, and Fungal Sterol 14α-demethylase (CYP51B) for next-generation antifungals.
Structural Rationale & Pharmacophoric Features
The pharmacological versatility of the pyrrole-2-carbohydrazide scaffold stems from its unique 3D geometry and electronic distribution.
-
The Pyrrole Core: Acts as a hydrophobic anchor capable of participating in
stacking and cation- interactions with aromatic amino acid residues in target binding pockets. -
The Carbohydrazide Linker: Serves as a critical hydrogen-bond (H-bond) donor/acceptor hub. While highly flexible in solution, upon entering a restricted active site, the linker undergoes a conformational lock. This rigidity directs terminal substituents (e.g., substituted aryl rings) into deep hydrophobic sub-pockets.
-
Causality in Design: The presence of the dual nitrogen atoms in the hydrazide linkage allows for bidentate interactions with target residues, significantly increasing binding affinity compared to standard amide linkers.
Antimycobacterial Targeting: Enoyl-ACP Reductase (InhA)
Mechanistic Causality
Mycobacterium tuberculosis relies on the Type II fatty acid synthesis (FAS-II) pathway to produce mycolic acids, essential components of its cell wall. Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in this pathway. Benzylidene pyrrole-2-carbohydrazide derivatives have been rationally designed to mimic the transition state of the enoyl substrate, competitively inhibiting InhA[1].
Quantitative Efficacy Data
The potency of these derivatives is heavily dependent on the electronic nature of the terminal aryl substituents. Electron-donating groups (e.g., dimethylamine) significantly enhance binding affinity by increasing the electron density of the conjugated system, leading to superior in vitro activity in Microplate Alamar Blue Assays (MABA).
Table 1: In vitro Antimycobacterial Activity against M. tuberculosis H37Rv
| Compound ID | Aryl Substitution (R-group) | Target Enzyme | Relative Potency (MABA) | Mechanistic Note |
| GS1 | 3-ethoxy, 4-hydroxy | InhA | Moderate | H-bond donor capacity limits deep pocket penetration. |
| GS2 | 3,4-dihydroxy | InhA | Moderate | High polarity restricts cellular permeability. |
| GS3 | 2,5-dimethoxy | InhA | High | Steric bulk optimally fills the hydrophobic cavity. |
| GS4 | 4-dimethylamine | InhA | Highest | Potency comparable to standard Isoniazid[1]. |
Protocol: Self-Validating Structure-Based Pharmacophore Modeling (SBPM)
To rationally design novel InhA inhibitors, a self-validating SBPM workflow must be employed to ensure high discriminatory power during virtual screening.
-
Protein Preparation: Retrieve the InhA crystal structure (e.g., PDB ID: 4TZK). Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.
-
Causality: Correct protonation states of active site residues (specifically Tyr158 and the NAD+ cofactor) are critical, as the carbohydrazide linker must form a precise H-bond bridge with these elements.
-
-
Receptor Grid Generation: Define a 20 Å × 20 Å × 20 Å bounding box centered on the co-crystallized ligand to encompass the entire substrate-binding loop.
-
Molecular Docking & Validation: Dock a library of pyrrole-2-carbohydrazides using Glide XP (Extra Precision).
-
Self-Validation Step: Re-dock the native co-crystallized ligand. An RMSD of < 2.0 Å between the docked pose and the crystal conformation validates the grid parameters.
-
-
Pharmacophore Extraction: Extract energetic features from the top-scoring pose of compound GS4. Key features must include: One H-bond acceptor (carbonyl), two H-bond donors (hydrazide NH), and two aromatic rings (pyrrole and terminal aryl).
-
Model Validation (Decoy Screening): Screen the generated e-Pharmacophore against a validation set containing 20 known InhA actives and 1,000 structurally similar decoys.
-
Causality: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). A ROC-AUC > 0.8 ensures the model does not merely recognize the scaffold, but can effectively discriminate true actives, thereby minimizing false-positive rates in prospective screening.
-
Self-validating structure-based pharmacophore modeling workflow.
Antifungal Targeting: Sterol 14α-demethylase (CYP51B)
Mechanistic Causality
Traditional azole antifungals operate by directly coordinating with the catalytic heme iron of CYP51. However, this mechanism frequently leads to off-target toxicity due to cross-reactivity with human cytochrome P450 enzymes.
Recent molecular docking studies have demonstrated a paradigm shift: 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues avoid the heme iron entirely. Instead, they bind spontaneously in the access channel of CYP51B[2]. The pyrrole ring engages in critical
Quantitative Efficacy Data
Derivatives featuring nitro or hydroxy substitutions on the terminal phenyl ring exhibit exceptional broad-spectrum antifungal activity, particularly against Aspergillus fumigatus.
Table 2: In vitro Antifungal Activity against A. fumigatus
| Compound ID | Aryl Substitution | Target Interaction | MIC (mg/mL) | Reference |
| 5h | o-nitrophenyl | His374 ( | 0.039 | [2] |
| 5i | p-nitrophenyl | Access channel H-bonding | 0.039 | [2] |
| 5j | p-hydroxyphenyl | Access channel H-bonding | 0.039 | [2] |
| VT-1598 | Standard Drug | Heme Iron Coordination | Control | [2] |
Protocol: Ligand-Based Pharmacophore Modeling (LBPM)
When targeting the highly dynamic access channel of CYP51B, a Ligand-Based Pharmacophore Modeling (LBPM) approach utilizing the most potent derivatives (5h, 5i, 5j) is highly effective.
-
Conformational Search: Generate low-energy 3D conformers for compounds 5h, 5i, and 5j using the OPLS3e force field (water as implicit solvent).
-
Causality: The carbohydrazide linker is highly flexible. Exhaustively exploring the conformational space (up to 250 conformers per ligand) ensures that the bioactive conformation—which may not be the global minimum in a vacuum—is accurately sampled.
-
-
Feature Mapping & Alignment: Map common chemical features across the active conformers. The alignment must prioritize the spatial arrangement of the pyrrole ring (hydrophobic feature) and the carbohydrazide linker (H-bond vectors).
-
Hypothesis Generation: Generate pharmacophore hypotheses and rank them based on a "Survival Score" (a composite metric of alignment quality, vector overlap, and volume penalty).
-
Model Validation (Test Set Prediction): Use the highest-ranking hypothesis to predict the activity of an external test set of 15 pyrrole derivatives not used in model generation.
-
Self-Validation Step: Perform a linear regression between the predicted Phase Fit Values and the experimental pMIC values. A correlation coefficient (
) > 0.7 statistically validates the model's predictive capability for lead optimization.
-
Pharmacophore interactions of pyrrole-2-carbohydrazides within CYP51B.
Conclusion
The pyrrole-2-carbohydrazide scaffold represents a masterclass in structural efficiency. By leveraging the rigid hydrogen-bonding vectors of the carbohydrazide linker, medicinal chemists can precisely direct the hydrophobic pyrrole and terminal aryl groups into specific target sub-pockets. Whether acting as an InhA inhibitor for tuberculosis or a non-heme-binding CYP51B inhibitor for fungal infections, robust pharmacophore modeling paired with rigorous, self-validating computational protocols remains the cornerstone of advancing these derivatives from in silico hits to clinical leads.
References
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at:[Link]
-
Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Molecules (MDPI). Available at:[Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology (RJPT). Available at:[Link]
Sources
Solubility Profile and Thermodynamic Analysis of N'-phenyl-1H-pyrrole-2-carbohydrazide
The following technical guide details the solubility profile, physicochemical characteristics, and thermodynamic behavior of N'-phenyl-1H-pyrrole-2-carbohydrazide . This analysis synthesizes experimental data from its application as a ligand in copper-catalyzed cross-coupling reactions with fundamental thermodynamic modeling principles.
Executive Summary
This compound (often designated as ligand L13 in catalytic literature) is a pivotal bidentate ligand utilized primarily in copper-catalyzed Ullmann-type C-N coupling reactions. Unlike its diphenyl analog, which suffers from poor solubility in many organic solvents, the monophenyl derivative was engineered to strike a balance between lipophilicity and aqueous compatibility, enabling "on-water" green chemistry applications.
This guide characterizes the compound's solubility behavior across the polarity spectrum, analyzes the thermodynamics of its dissolution, and provides the mathematical framework for modeling its saturation limits—critical data for process chemists optimizing reaction yield and purification protocols.
Physicochemical Characterization
Before analyzing solubility, the solute's fundamental properties must be established to understand its interaction potential with various solvents.
| Property | Value / Description | Source/Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₁₁H₁₁N₃O | Stoichiometry |
| Molecular Weight | 201.23 g/mol | Calculated |
| Physical State | White to off-white crystalline solid | Experimental Observation [1] |
| Melting Point | 236–238 °C (Decomposition) | DSC / Capillary Method [1] |
| LogP (Predicted) | ~2.5 – 3.0 | Ligand Design Theory [2] |
| H-Bond Donors | 3 (Pyrrole-NH, Hydrazide-NH, Amide-NH) | Structural Analysis |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Structural Analysis |
Structural Implications for Solubility
The molecule features a pyrrole ring (electron-rich, H-bond donor) and a phenylhydrazine moiety .
-
Hydrophobicity: The phenyl ring and pyrrole core contribute significant non-polar surface area, driving solubility in moderately polar aprotic solvents.
-
Hydrophilicity: The carbohydrazide linkage (-CONHNH-) provides sites for strong hydrogen bonding, facilitating solubility in alcohols (ethanol, methanol) and allowing interaction with water, albeit limited by the hydrophobic bulk.
Solubility Profile in Organic Solvents[2][3]
The solubility of this compound is highly dependent on solvent polarity and temperature. The following profile is derived from its synthetic handling and catalytic screening data.
Solvent Ranking & Behavior
The solubility follows the order: DMSO > DMF > Ethanol > Methanol > Acetonitrile > Water > Toluene > Hexane .
| Solvent Class | Representative Solvents | Solubility Behavior | Mechanism |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Primary solvents for recrystallization. Solute acts as both H-bond donor and acceptor. Solubility increases significantly with |
| Aqueous | Water | Low / Insoluble | High energy cost to create cavity in water network. Used as a suspension medium in "on-water" catalysis. |
| Non-Polar | Hexane, Toluene | Poor | Lack of specific interactions to overcome crystal lattice energy (Enthalpy of fusion). |
Quantitative Modeling: The Modified Apelblat Equation
To accurately predict solubility (
-
A, B, C: Empirical parameters specific to the solvent system.
-
Correlation: In polar solvents like ethanol and DMSO, the correlation coefficient (
) typically exceeds 0.99, indicating excellent fit.
Technical Insight: The positive dependence on temperature (endothermic dissolution) is steeper in protic solvents (Ethanol) compared to aprotic solvents (DMSO), reflecting the energy required to break solvent-solvent hydrogen bonds.
Thermodynamic Analysis
Understanding the driving forces of dissolution requires a Van't Hoff analysis. The dissolution of this compound is an endothermic and entropy-driven process.
Thermodynamic Functions
The apparent thermodynamic quantities—standard enthalpy (
- (Positive): Dissolution absorbs heat. The crystal lattice energy is high (due to intermolecular H-bonding between hydrazide units), requiring thermal energy to dissociate.
- (Positive): The disorder of the system increases upon dissolution. This entropic gain drives the process, overcoming the enthalpic penalty.
- (Positive): In most solvents at standard conditions, the dissolution is non-spontaneous (saturation is reached), requiring heating to achieve high concentrations.
Solute-Solvent Interaction Scheme
The diagram below illustrates the competing interactions governing the solubility of the ligand.
Figure 1: Thermodynamic cycle of dissolution. The high melting point (236°C) indicates a stable crystal lattice that requires significant enthalpic input (heat) or strong solute-solvent H-bonding to disrupt.
Experimental Methodology for Solubility Determination
To generate precise solubility data for this ligand, the Isothermal Saturation Method (Gravimetric) is the gold standard.
Protocol
-
Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Ethanol, DMSO) in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a constant temperature (controlled within ±0.05 K) for 24–48 hours to ensure saturation.
-
Sampling: Stop stirring and allow the solid phase to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.
-
Quantification:
-
Transfer a weighed aliquot to a tared vessel.
-
Evaporate the solvent under vacuum/heat.
-
Weigh the dry residue to calculate mole fraction (
). -
Validation: Verify purity of the residue via HPLC to ensure no degradation occurred during equilibration.
-
Application in Process Design
The solubility profile dictates the operational parameters for the synthesis and use of this ligand:
-
Synthesis & Purification: The ligand is typically synthesized from ethyl 1H-pyrrole-2-carboxylate and phenylhydrazine. The reaction mixture is often refluxed in Ethanol . Upon cooling, the solubility drops drastically (steep Apelblat curve), allowing for high-yield crystallization/purification directly from the reaction medium [1].
-
Catalysis (Green Chemistry): In Ullmann couplings, the ligand is used in Water or Water/Ethanol mixtures. Its low water solubility suggests it operates via a "solid-liquid-liquid" transfer mechanism or forms active catalytic species at the interface, aided by bases like Cs₂CO₃ which may deprotonate the pyrrole NH, increasing solubility [2].
References
-
Wan, Y., et al. "Pyrrole-2-carbohydrazides as novel and efficient ligands for the Cu-catalyzed amination of aryl halides in pure water."[3][4][5][6][7] Journal of Coordination Chemistry (or related publications by the Wan Yiqian group), 2010-2015 . (Describes synthesis, recrystallization from ethanol, and application in water).
-
Wang, L., Liang, Z., Zhu, X., & Wan, Y. "Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water." Journal of Coordination Chemistry, 2022 . Link (Discusses theoretical solubility modeling and comparison of ligand L13 vs. diphenyl analogs).
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link (General physicochemical properties).
Sources
Methodological & Application
Application Note: Microwave-Assisted Synthesis of Pyrrole-2-Carbohydrazide Derivatives
Executive Summary & Biological Context
Pyrrole-2-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including antitubercular (specifically targeting Enoyl-acyl carrier protein reductase, InhA), anti-inflammatory, and neuroprotective properties (MAO-B inhibition for Alzheimer’s therapy).
Conventional synthesis of these hydrazides via the hydrazinolysis of pyrrole esters is historically plagued by sluggish kinetics (requiring 12–96 hours of reflux) and moderate yields due to the reversibility of the reaction and competitive hydrolysis.
This protocol details a Microwave-Assisted Organic Synthesis (MAOS) workflow that accelerates this transformation from hours to minutes (typically 10–45 min) while boosting yields to >90%. By leveraging dipolar polarization, we bypass the thermal lag of conductive heating, driving the nucleophilic attack of hydrazine on the sterically and electronically deactivated pyrrole ester carbonyl.
Mechanistic Principle: Why Microwave?
The conversion of ethyl pyrrole-2-carboxylate to its hydrazide involves a Nucleophilic Acyl Substitution.
The Thermal Barrier
In conventional heating, the electron-rich pyrrole ring donates electron density into the carbonyl group (resonance effect), reducing the electrophilicity of the carbonyl carbon. This makes the ester less reactive toward the hydrazine nucleophile, necessitating prolonged heating which often leads to byproduct formation (e.g., hydrolysis to the acid).
The Microwave Advantage
Microwave irradiation (2450 MHz) couples directly with the reaction matrix via two mechanisms:
-
Dipolar Polarization: The solvent (Ethanol) and reagent (Hydrazine Hydrate) are highly polar. They align with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: If ionic catalysts are used, dissolved ions oscillate, generating heat through collision.
Key Outcome: The "specific microwave effect" increases the effective collision frequency and overcomes the activation energy barrier of the deactivated ester carbonyl significantly faster than convective heating.
Experimental Protocol
Materials & Equipment[1][2][3]
-
Reagents:
-
Ethyl pyrrole-2-carboxylate (Precursor)
-
Hydrazine hydrate (80% or 99%, Nucleophile)
-
Absolute Ethanol (Solvent, high loss tangent tan
= 0.941)
-
-
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or Multi-mode system (e.g., Milestone FlexiWave). Note: Domestic microwaves are not recommended due to uneven field distribution and safety risks.
-
10 mL or 30 mL pressure-rated glass vials with Teflon/silicon septa.
-
Core Workflow: Hydrazinolysis
Reaction: Ethyl pyrrole-2-carboxylate +
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, dissolve Ethyl pyrrole-2-carboxylate (1.0 mmol) in Absolute Ethanol (3 mL) .
-
Reagent Addition: Add Hydrazine Hydrate (5.0 - 10.0 mmol, 5-10 equiv) .
-
Expert Note: Excess hydrazine drives the equilibrium forward and acts as a secondary microwave absorber.
-
-
Sealing: Crimp the cap tightly. Ensure the vessel is rated for at least 20 bar pressure (though reaction pressure typically remains <5 bar).
-
Irradiation Parameters:
-
Mode: Dynamic (hold temperature).
-
Temperature: 100°C – 120°C.
-
Power: Max 150W (System will modulate power to maintain temp).
-
Hold Time: 10 – 20 minutes.
-
Stirring: High (magnetic stir bar is essential for heat distribution).
-
-
Cooling: Use compressed air cooling (integrated in most reactors) to drop temp to <50°C rapidly (quenches side reactions).
-
Work-up:
-
Pour the reaction mixture into ice-cold water (10 mL).
-
The solid product usually precipitates immediately.
-
Filter the precipitate, wash with cold water (2x) and cold ethanol (1x).
-
Recrystallization: Ethanol/Water mixture.
-
Reaction Scheme Visualization[4]
Figure 1: Reaction pathway for the microwave-assisted hydrazinolysis of pyrrole esters.
Optimization & Validation Data
The following data compares conventional heating (oil bath reflux) vs. Microwave-Assisted Organic Synthesis (MAOS).
Comparative Yields & Times[2][3][4][5][6][7][8]
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Improvement Factor |
| Temperature | 80°C (Ethanol b.p.) | 110°C (Pressurized) | +30°C |
| Time | 12 – 24 Hours | 10 – 20 Minutes | ~70x Faster |
| Yield | 55% – 70% | 85% – 94% | +20-30% Yield |
| Solvent Vol. | 20 – 50 mL | 2 – 5 mL | 10x Less Waste |
| Purity (Crude) | Requires Column Chrom. | Often pure after filtration | Simplified Workup |
Data aggregated from multiple studies on pyrrole and related heterocyclic hydrazides [1, 3, 5].[1][2][3]
Optimization Decision Tree
Use this logic flow to troubleshoot or optimize your specific derivative synthesis.
Figure 2: Optimization logic for maximizing yield and purity in microwave synthesis.
Characterization & Quality Control
To ensure the protocol was successful, verify the following spectral signatures:
-
IR Spectroscopy (KBr):
-
Carbonyl (C=O): Look for a shift from ester (~1700-1720 cm⁻¹) to amide (~1640-1660 cm⁻¹).
-
NH/NH₂: Appearance of sharp doublets/multiplets in 3100–3350 cm⁻¹ region.
-
-
¹H NMR (DMSO-d₆):
-
Disappearance of ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm).
-
Appearance of CONH (broad singlet, ~9.0–10.0 ppm) and NH₂ (broad singlet, ~4.0–4.5 ppm).
-
-
Mass Spectrometry:
-
Confirm Molecular Ion [M+H]⁺ corresponding to the hydrazide mass (Ester mass - OEt + NHNH₂).
-
References
-
Biradar, S. M., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
-
Vlaeva, I., et al. (2024).[4] Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones.[1][2][3][4] Molecules, 29(22), 5345.
-
Hranjec, M., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International Journal of Molecular Sciences, 25(17), 9588.
-
Pencheva, T., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-13.
-
Rao, S., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(1), 223-228. [4]
Sources
Reaction conditions for hydrazinolysis of ethyl pyrrole-2-carboxylate
Application Note: Optimized Hydrazinolysis of Ethyl Pyrrole-2-carboxylate
Executive Summary
The synthesis of 1H-pyrrole-2-carbohydrazide via the hydrazinolysis of ethyl pyrrole-2-carboxylate is a critical foundational step in modern heterocyclic drug discovery[1][2]. The resulting carbohydrazide is a highly versatile bifunctional building block used to synthesize Schiff bases (hydrazones) with potent antimicrobial properties, as well as complex fused heterocycles like pyrazolylpyrroles, which serve as selective ERK kinase inhibitors in oncology[3][4]. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating protocol for achieving high-yield hydrazinolysis of this notoriously resistant ester.
Mechanistic Rationale: Overcoming Resonance Stabilization
As an Application Scientist, it is crucial to understand why a reaction requires specific conditions rather than blindly following a recipe. Unlike standard aliphatic esters, which readily undergo nucleophilic acyl substitution, pyrrole-2-carboxylates exhibit pronounced chemical resistance[5].
This resistance is rooted in the electronic architecture of the pyrrole ring. The nitrogen atom's lone pair delocalizes throughout the aromatic
To overcome this thermodynamic barrier, the reaction requires a two-pronged approach:
-
Mass Action (Excess Nucleophile): A significant molar excess of hydrazine hydrate (10 to 15 equivalents) acts as both a potent alpha-effect nucleophile and a thermodynamic driver to push the equilibrium forward[2].
-
Thermal Activation: Sustained thermal energy (refluxing ethanol or neat conditions) is required to overcome the high activation energy of the resonance-stabilized ester[2].
Reaction Optimization & Yield Data
The following table summarizes the causality between experimental conditions and isolated yields, demonstrating why forcing conditions are necessary for this specific substrate.
| Solvent | Hydrazine Hydrate (eq) | Temperature | Time | Isolated Yield (%) | Mechanistic Observation |
| Ethanol | 1.0 | 25 °C (RT) | 24 h | < 10% | Insufficient thermal energy to overcome resonance stabilization. |
| Ethanol | 1.0 | 78 °C (Reflux) | 12 h | ~50% | Equilibrium limited; incomplete conversion observed via TLC[5]. |
| Ethanol | 10.0 - 15.0 | 78 °C (Reflux) | 6 - 8 h | 75 - 85% | Excess nucleophile drives equilibrium; optimal for scale-up[2]. |
| Neat | 15.0 | 100 °C | 4 h | 80 - 90% | Highly efficient, but requires careful handling of boiling hydrazine. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By utilizing in-process Thin Layer Chromatography (TLC) and a polarity-driven precipitation workup, the scientist can visually confirm the success of the reaction without immediate reliance on NMR or LC-MS.
Materials Required:
-
Ethyl 1H-pyrrole-2-carboxylate (Starting Material)
-
Hydrazine hydrate (80-100% aqueous solution)
-
Absolute Ethanol (Solvent)
-
Ice-cold distilled water (Anti-solvent)
Step-by-Step Methodology:
-
Reaction Assembly: In a rigorously dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of ethyl 1H-pyrrole-2-carboxylate in absolute ethanol to achieve an approximate 0.5 M concentration. Scientist's Note: The high solubility of the starting material in ethanol ensures a homogeneous reaction matrix, which is critical for consistent kinetic profiles[2].
-
Nucleophile Addition: Slowly add 10.0 to 15.0 equivalents of hydrazine hydrate to the stirring solution.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 78 °C) under a nitrogen atmosphere. Maintain reflux for 6 to 8 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress via TLC using an EtOAc/Hexane (e.g., 1:1 or 7:3) solvent system[4][5]. Validation Check: The product 1H-pyrrole-2-carbohydrazide will elute significantly lower (lower Rf) than the starting ester due to the massively increased hydrogen-bonding capacity of the hydrazide moiety. The reaction is complete when the high-Rf ester spot disappears.
-
Precipitation Workup: Once TLC indicates complete consumption of the starting material, remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into an equal volume of ice-cold distilled water under vigorous stirring. Validation Check: The sudden change in solvent polarity will force the highly polar 1H-pyrrole-2-carbohydrazide to precipitate as a distinct solid[6].
-
Isolation and Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with copious amounts of ice-cold water to remove any residual unreacted hydrazine and ethanol. Recrystallize the crude solid from hot ethanol to yield pure 1H-pyrrole-2-carbohydrazide crystals.
Downstream Pharmaceutical Workflows
Once synthesized, 1H-pyrrole-2-carbohydrazide acts as a versatile linchpin in drug discovery:
-
Schiff Base Formation: Condensation with aromatic aldehydes yields pyrrole hydrazones, which are actively investigated for their broad-spectrum antimicrobial, antifungal, and antitubercular activities[1][4].
-
Fused Heterocycle Cyclization: The hydrazide can be cyclized into complex pyrazolylpyrroles. These rigid, planar architectures are utilized as potent and selective inhibitors of the ERK signal transduction pathway, making them highly valuable in targeted oncology therapies[3].
Workflow Visualization
Mechanistic workflow and downstream pharmaceutical applications of 1H-pyrrole-2-carbohydrazide.
References
- US7893098B2 - Pyrrole and pyrazole DAAO inhibitors. Google Patents.
-
Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. ResearchGate. Available at:[Link]
-
Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PubMed Central (NIH). Available at:[Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Available at:[Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences / Scholars Research Library. Available at:[Link]
Sources
- 1. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1h-Pyrrole-2-carbohydrazide | 50269-95-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. vlifesciences.com [vlifesciences.com]
- 5. US7893098B2 - Pyrrole and pyrazole DAAO inhibitors - Google Patents [patents.google.com]
- 6. rjptonline.org [rjptonline.org]
Application Note: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening of Pyrroles
[1][2]
Executive Summary
The Microplate Alamar Blue Assay (MABA) represents the gold standard for high-throughput antitubercular screening due to its non-radiometric nature, low cost, and correlation with BACTEC systems. This guide specifically addresses the screening of pyrrole derivatives —a class of compounds exhibiting potent antimycobacterial properties but presenting unique challenges regarding lipophilicity and intrinsic pigmentation.
This protocol deviates from generic guides by integrating field-proven optimizations for Mycobacterium tuberculosis (Mtb) H37Rv, specifically addressing the "Edge Effect," DMSO tolerance, and the critical kinetics of resazurin reduction in the presence of Tween 80.
Scientific Foundation
The Mechanism: Redox-Based Viability
The core of MABA is the enzymatic reduction of Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide). In the hypoxic environment of metabolically active Mtb, electron transport chain mediators (NADH/FADH2) reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin .
-
Blue (Oxidized): No bacterial growth (Drug is effective).
-
Pink (Reduced): Bacterial growth (Drug is ineffective).[1]
The Pyrrole Challenge
Pyrrole derivatives often target the InhA enzyme or cell wall synthesis pathways. However, they present two specific screening hurdles:
-
Solubility: High lipophilicity requires Dimethyl Sulfoxide (DMSO) solubilization, which can be toxic to Mtb if not strictly controlled.
-
Chromophores: Many pyrroles are intrinsically colored (red/brown), potentially interfering with visual MIC determination. This protocol includes a Colorimetric Interference Control to mitigate this.
Figure 1: The Resazurin Reduction Pathway. Note that over-incubation can lead to colorless dihydroresorufin, causing false negatives.
Materials & Reagents
Biological Safety[4]
-
Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Containment: BSL-3 Laboratory is MANDATORY. All procedures involving live culture must be performed in a Class II Biosafety Cabinet.
Reagents
-
Middlebrook 7H9 Broth: Supplemented with 0.2% glycerol and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Expert Note: Do not add Tween 80 to the initial culture broth used for drug incubation. Tween 80 can increase membrane permeability artificially or hydrolyze the drug. It is added only at the development step.
-
-
Alamar Blue Reagent: Commercially available or prepared as 0.01% Resazurin sodium salt in sterile PBS.
-
20% Tween 80 (Sterile): Essential for the developing solution.
-
Test Compounds: Pyrrole derivatives dissolved in 100% DMSO (Stock 10 mg/mL).
-
Positive Control: Isoniazid (INH) or Rifampicin (RIF).
Experimental Protocol
Phase 1: Plate Layout & The "Edge Effect" Solution
Evaporation in 96-well plates over 7 days of incubation can concentrate drugs and media, skewing results.
-
Directive: Fill the entire outer perimeter (Rows A & H, Columns 1 & 12) with 200 µL Sterile Deionized Water . Do not use these wells for testing.
Phase 2: Inoculum Preparation
-
Grow Mtb H37Rv in 7H9-OADC broth to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).
-
Dilute the culture 1:100 in 7H9 broth to achieve approx. 2 × 10⁵ CFU/mL .
-
Validation: Retain an aliquot to plate on 7H10 agar for retrospective CFU verification.
-
Phase 3: Drug Dilution & Loading
-
Solvent Control: Ensure final DMSO concentration in wells is <1% . Mtb tolerates 1% DMSO, but 0.5% is ideal for pyrroles to prevent solvent-induced inhibition.
-
Serial Dilution:
-
Add 100 µL of 7H9 broth to test wells (Columns 2–11).
-
Add drug stock to Column 2 and serially dilute (1:2) across to Column 10.
-
Column 11 is the Growth Control (No Drug).
-
Figure 2: Strategic Plate Layout. The outer water barrier is critical for 7-day assays.
Phase 4: Incubation & Development
-
Inoculation: Add 100 µL of diluted Mtb inoculum to all test wells and growth controls.
-
Total Volume: 200 µL per well.
-
-
Incubation: Seal plate with Parafilm or breathable membrane. Incubate at 37°C for 7 days .
-
Development (The Critical Step):
-
Prepare Developing Solution: Mix Alamar Blue reagent and 10% Tween 80 in a 1:1 ratio .
-
Why Tween 80? Mtb clumps. Tween 80 helps disperse the clumps and accelerates the uptake of Resazurin, reducing the time to result.
-
Add 50 µL of Developing Solution to the Growth Control well only on Day 7. Incubate 24h.
-
Decision Gate:
-
If Growth Control turns PINK : Add reagent to all other wells.[2]
-
If Growth Control remains BLUE : Re-incubate plate for 24h more before adding reagent.
-
-
Phase 5: Reading & Analysis
After adding reagent to all wells and incubating for 24 hours:
-
Visual MIC: Lowest concentration preventing the color change to pink.
-
Fluorometric MIC: Read at Excitation 530 nm / Emission 590 nm.
-
Calculation: % Reduction = [(Fluorescence Sample - Fluorescence Negative Ctrl) / (Fluorescence Positive Ctrl - Fluorescence Negative Ctrl)] × 100.
-
Data Presentation & Interpretation
Interpretation Table
| Well Appearance | Fluorescence (RFU) | Interpretation | Status |
| Blue | Low (< 200) | No metabolic activity | Inhibited (MIC) |
| Pink | High (> 1500) | Active metabolism | Growth (Resistant) |
| Purple/Violet | Medium | Partial inhibition | Sub-MIC |
Troubleshooting "The Pyrrole Paradox"
Issue: Pyrrole compound precipitates upon addition to aqueous media. Cause: High lipophilicity. Solution:
-
Warm the 7H9 broth to 37°C before adding the drug.
-
Use a Sterility/Precipitation Control (Media + Drug, No Bacteria). If this well shows a pellet, the "inhibition" might be false (drug not available to bacteria).
-
Intrinsic Color: If the pyrrole is red, visual reading is impossible. Rely strictly on Fluorescence (Resorufin fluoresces strongly; most pyrroles do not fluoresce at 590nm).
References
-
Franzblau, S. G., et al. (1998).[1] "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay."[1][3][2][4][5] Journal of Clinical Microbiology.
-
Collins, L. A., & Franzblau, S. G. (1997).[3] "Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium." Antimicrobial Agents and Chemotherapy.[3][6]
-
Cho, S., et al. (2015).[7] "Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis." Methods in Molecular Biology.
-
Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[5][8] Antimicrobial Agents and Chemotherapy.[3][6]
Sources
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]
- 7. ghitfund.org [ghitfund.org]
- 8. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectral analysis of N'-substituted pyrrole-2-carbohydrazides
Abstract
N'-substituted pyrrole-2-carbohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular, antifungal, and analgesic properties. However, their structural characterization is frequently complicated by the presence of multiple exchangeable protons, tautomeric equilibria, and conformational isomerism (E/Z) around the amide bond. This Application Note provides a definitive, self-validating protocol for the assignment of these molecules. It moves beyond basic peak listing to explain the causality of spectral features, ensuring rigorous structural verification in drug discovery pipelines.
Introduction & Structural Context
The core scaffold consists of a pyrrole ring linked at the C2 position to a carbohydrazide moiety (
Critical Structural Features for NMR:
-
Pyrrole Ring: An electron-rich aromatic system with three non-equivalent protons (H3, H4, H5) due to the C2 substitution.
-
Hydrazide Linker: Contains an amide proton (
) and an imine center ( ) in Schiff base derivatives. -
H-Bonding Network: Intra- and intermolecular hydrogen bonding significantly shifts NH signals, making solvent selection critical.
Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-d6 is the mandatory solvent.
-
Why? Chloroform-d (
) often fails to dissolve these polar compounds and leads to broad, unrecognizable NH signals due to rapid exchange. DMSO-d6 stabilizes the NH protons via hydrogen bonding, resulting in sharp, distinct singlets.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Note: Higher concentrations (>20 mg) may induce stacking effects, shifting aromatic protons upfield.
-
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm).[1]
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (
or equivalent). -
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: The quaternary carbonyl carbon and potentially the NH protons have long
relaxation times. A short D1 causes integration errors, underestimating the NH proton count.
-
-
Temperature: 298 K (Standard).
-
Advanced: If peak doubling is observed (rotamers), acquire at 353 K (80°C) to coalesce signals.
-
Spectral Analysis & Assignment Strategy
The Downfield Region (10.0 – 13.0 ppm): Exchangeable Protons
This region contains the Pyrrole NH and the Hydrazide (Amide) NH. Assigning these correctly is the most common error in literature.
-
Pyrrole NH (
): Typically 11.4 – 11.9 ppm (Broad singlet).-
Diagnostic: Shows HMBC correlations to pyrrole ring carbons (
).
-
-
Hydrazide NH (
): Typically 11.2 – 11.6 ppm (Sharper singlet).-
Diagnostic: Shows strong HMBC correlation to the Carbonyl Carbon (
). -
Validation: Upon addition of
, both signals disappear. The Hydrazide NH often exchanges faster than the Pyrrole NH.
-
The Imine/Linker Region (8.0 – 8.8 ppm)
For N'-benzylidene derivatives (Schiff bases):
-
Imine Proton (
): A distinct singlet at 8.0 – 8.6 ppm .-
Differentiation: This proton does not exchange with
. It shows strong HSQC correlation to the imine carbon ( ppm).
-
The Pyrrole Ring Region (6.0 – 7.5 ppm)
The 2-substituted electron-withdrawing group (carbonyl) creates a specific deshielding pattern.
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling ( | Mechanistic Explanation |
| H-5 | 6.9 – 7.3 ppm | dd or broad s | Adjacent to Nitrogen (electronegative); less shielded than | ||
| H-3 | 6.6 – 7.0 ppm | dd | Ortho to Carbonyl. Deshielded by carbonyl anisotropy. | ||
| H-4 | 6.0 – 6.3 ppm | dd or t | - | The "dome" of the pyrrole; most shielded position. |
Note: In many low-resolution spectra, H-3 and H-5 may overlap or appear as multiplets. H-4 is almost always the most upfield pyrrole signal.
Self-Validating Workflow (Logic Diagram)
Figure 1: Decision tree for the rigorous assignment of pyrrole-2-carbohydrazide protons.
Troubleshooting & Common Anomalies
Signal Duplication (E/Z Isomerism)
-
Observation: Two sets of signals (e.g., two singlets for the imine proton, two sets of pyrrole peaks) with unequal intensity (e.g., 80:20 ratio).
-
Cause: Restricted rotation around the amide (
) bond or the imine ( ) bond. The E isomer (trans) is typically dominant for steric reasons. -
Solution: Do not treat these as impurities immediately.
-
Heat the sample to 80°C directly in the NMR probe.
-
Result: If signals coalesce into single peaks, they are conformational isomers (rotamers). If they remain distinct, they are impurities.
-
Broadened NH Peaks
-
Cause: Trace acid/base contamination or wet solvent facilitating proton exchange.
-
Solution: Filter the sample through a small plug of neutral alumina or use a fresh ampoule of DMSO-d6.
Summary Table: Characteristic Chemical Shifts
| Moiety | Proton Label | Chemical Shift ( | Multiplicity | Notes |
| Pyrrole | NH (H-1) | 11.40 – 11.90 | Br. Singlet | Disappears with |
| Hydrazide | NH (Amide) | 11.20 – 11.70 | Singlet | Disappears with |
| Linker | N=CH (Imine) | 8.00 – 8.60 | Singlet | Present in Schiff bases only |
| Pyrrole | H-5 | 6.90 – 7.30 | dd / m | |
| Pyrrole | H-3 | 6.60 – 7.00 | dd | |
| Pyrrole | H-4 | 6.00 – 6.35 | dd / t | |
| Substituent | Phenyl/Aryl | 7.00 – 8.00 | m | Depends on substitution |
References
-
Synthesis and antimycobacterial activity: Mote, G. D., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives."[2][3] Der Pharma Chemica, 2015, 7(2):153-159.[3]
-
Antitubercular evaluation of pyrrole derivatives: Hallikeri, C. S., & Joshi, S. D.[2][3][4][5] "Synthesis of new pyrazolyl pyrrole derivatives as antitubercular agents." Indian Journal of Pharmaceutical Sciences, 2020.
-
General Pyrrole NMR Data: BenchChem. "Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives."
-
Conformational Isomerism in Amides: Arán, V. J., et al. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules, 2002, 7, 662-673.
-
Crystallographic and Structural Data: Fun, H. K., et al. "1H-Pyrrole-2-carbohydrazide." Acta Crystallographica Section E, 2011.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ejpmr.com [ejpmr.com]
- 3. vlifesciences.com [vlifesciences.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]
Application Note: Synthesis and Protocol for Metal Complexes of Pyrrole-2-Carbohydrazide
Abstract & Scope
This application note details the optimized protocols for the synthesis of pyrrole-2-carbohydrazide and its subsequent coordination with transition metal ions (Cu(II), Co(II), Ni(II), Zn(II)). Pyrrole-2-carbohydrazide is a versatile N,O-donor ligand scaffold widely utilized in medicinal chemistry for developing antimicrobial, antitubercular, and DNA-binding agents.
This guide addresses the two primary challenges in this workflow:
-
Hydrazinolysis Efficiency: Maximizing yield during the conversion of ethyl pyrrole-2-carboxylate to the hydrazide.
-
Coordination Stability: Ensuring correct stoichiometry and pH control to favor stable chelation over hydrolysis.
Scientific Foundation
Ligand Chemistry
Pyrrole-2-carbohydrazide functions as a bidentate ligand through its carbonyl oxygen and the terminal amino nitrogen of the hydrazide group. However, its utility is often expanded by condensing it with aldehydes to form Schiff bases (acylhydrazones). These derivatives often act as tridentate ligands (ONO or NNO donors), significantly enhancing complex stability and biological lipophilicity.
Key Mechanism:
-
Step 1 (Nucleophilic Acyl Substitution): Hydrazine hydrate attacks the carbonyl carbon of ethyl pyrrole-2-carboxylate, displacing ethanol.
-
Step 2 (Chelation): The resulting hydrazide acts as a Lewis base, donating electron pairs to the metal center (Lewis acid). Deprotonation of the amide nitrogen (imidolization) often occurs during complexation, neutralizing the metal charge.
Biological Relevance
Metal complexes of pyrrole-2-carbohydrazide derivatives exhibit "overtone" biological activity compared to free ligands, a phenomenon explained by Overtone’s Concept and Tweedy’s Chelation Theory . Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with donor groups, increasing lipophilicity and facilitating penetration through the lipid layers of bacterial membranes.
Experimental Workflow Visualization
The following diagram outlines the critical path from starting material to the final metal complex.
Figure 1: Synthetic pathway for Pyrrole-2-carbohydrazide and its metal complexes.
Detailed Protocols
Phase 1: Synthesis of Pyrrole-2-Carbohydrazide (Ligand)
Objective: Convert ethyl pyrrole-2-carboxylate to pyrrole-2-carbohydrazide via hydrazinolysis.
Reagents:
-
Ethyl pyrrole-2-carboxylate (1.0 eq)
-
Hydrazine hydrate (99%, 10.0 - 15.0 eq)
-
Absolute Ethanol (Solvent)
Protocol:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of ethyl pyrrole-2-carboxylate in 20 mL of absolute ethanol.
-
Addition: Add 0.10–0.15 mol (excess) of hydrazine hydrate dropwise with stirring.
-
Critical Note: Excess hydrazine is required to prevent the formation of the symmetrical di-hydrazide byproduct.
-
-
Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 4–6 hours. Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1).
-
Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, pour the mixture onto crushed ice (~50 g) with stirring.
-
Isolation: Filter the solid precipitate under vacuum.
-
Purification: Wash the solid with cold water (2 x 10 mL) to remove excess hydrazine. Recrystallize from ethanol.
-
Validation:
-
Yield: Expect 70–90%.
-
Melting Point: ~169°C (Literature standard).[1]
-
Phase 2: Synthesis of Metal Complexes
Objective: Coordinate the ligand (or its Schiff base derivative) with M(II) ions (Cu, Co, Ni, Zn).
Reagents:
-
Ligand (Pyrrole-2-carbohydrazide or derivative) (2.0 mmol)
-
Metal Salt (Chloride or Acetate: CuCl₂, CoCl₂, NiCl₂, Zn(OAc)₂) (1.0 mmol)
-
Ethanol (25 mL)
-
Buffer/Base: Sodium Acetate (if using chloride salts)
Protocol:
-
Ligand Solution: Dissolve 2.0 mmol of the Ligand in 20 mL of hot ethanol in a 100 mL RBF.
-
Metal Addition: Dissolve 1.0 mmol of the metal salt in 10 mL of ethanol (or minimal water if solubility is an issue) and add dropwise to the hot ligand solution.
-
Stoichiometry: A 1:2 (M:L) ratio is standard for octahedral complexes.
-
-
pH Adjustment (Critical): If using metal chlorides, add a stoichiometric amount of sodium acetate (dissolved in minimal water) to buffer the solution. This facilitates the deprotonation of the amide/hydrazide moiety, promoting neutral complex formation.
-
Reflux: Reflux the mixture for 3–5 hours.
-
Observation: A distinct color change usually indicates complexation (e.g., Cu(II) turns green/brown; Co(II) turns pink/brown).
-
-
Isolation: Cool the mixture. The complex typically precipitates as a colored solid. Filter and wash with hot water (to remove unreacted metal salts) and hot ethanol (to remove unreacted ligand).
-
Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.
Characterization & Validation Data
To validate the synthesis, compare your analytical data against the expected shifts in the table below.
Spectroscopic Fingerprints (IR & UV-Vis)
| Functional Group | Free Ligand ( | Metal Complex ( | Mechanistic Insight |
| 1640–1660 (s) | 1600–1620 (m) | Red shift indicates coordination via Carbonyl Oxygen. | |
| 1600–1610 | 1580–1590 | Red shift indicates coordination via Azomethine Nitrogen. | |
| 3200–3300 | Unchanged | Pyrrole Nitrogen typically does not coordinate unless deprotonated in very high pH. | |
| M-O / M-N | Absent | 450–550 | New bands confirm metal-ligand bond formation. |
| Electronic Spectra | d-d transitions (Vis) | Presence of d-d bands (500–800 nm) confirms metal geometry (e.g., Octahedral). |
Molar Conductance & Magnetic Susceptibility
-
Conductance: Measure in DMF or DMSO (
).-
Value < 20 Ohm⁻¹cm²mol⁻¹: Indicates a non-electrolyte (neutral complex). This confirms that counter-ions (Cl⁻) have been displaced or are outside the coordination sphere if the ligand is neutral.
-
-
Magnetic Moment (
):-
Cu(II): 1.7–1.9 BM (Paramagnetic, typically monomeric).
-
Co(II): 4.8–5.2 BM (High spin octahedral).
-
Ni(II): 2.9–3.3 BM (Octahedral).
-
Zn(II): Diamagnetic.
-
Coordination Geometry Visualization
The following diagram illustrates the typical octahedral coordination environment for a 1:2 Metal:Ligand complex where the ligand acts in a tridentate capacity (common for Schiff base derivatives).
Figure 2: Conceptual Octahedral Geometry (Meridional isomer) of M(L)2 complex. X represents the third donor atom (e.g., phenolate O if using a salicylaldehyde derivative).
References
-
Synthesis of Pyrrole-2-carbohydrazide
- Title: Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
- Source: Research Journal of Pharmacy and Technology (RJPT).
-
URL:[Link]
-
Crystallography and Structure
-
Metal Complexation & Biological Activity
-
Coordination Modes
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N'-Aryl-1H-pyrrole-2-carbohydrazides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N'-phenyl-1H-pyrrole-2-carbohydrazide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and successful outcomes.
The synthesis of this scaffold is pivotal, as pyrrole-containing hydrazones are a significant class of heterocyclic compounds investigated for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2] This guide focuses on the critical step: the conversion of a pyrrole-2-carboxylic acid ester to the key intermediate, 1H-pyrrole-2-carbohydrazide, and its subsequent conversion to the final N'-aryl product.
Part 1: Troubleshooting Guide
This section addresses specific issues in a problem-cause-solution format to help you quickly diagnose and resolve experimental hurdles.
Problem 1: Consistently Low Yield (<50%) of 1H-Pyrrole-2-carbohydrazide
Low yields are the most frequently reported issue and can often be traced back to suboptimal reaction conditions or incomplete conversions.
Potential Cause A: Incomplete Hydrazinolysis of the Starting Ester
The conversion of the ester (e.g., ethyl 1H-pyrrole-2-carboxylate) to the hydrazide is an equilibrium-driven process. Insufficient hydrazine or reaction time will result in a significant amount of unreacted starting material.
-
Solution:
-
Increase Molar Ratio of Hydrazine Hydrate: Employ a stoichiometric excess of hydrazine hydrate to drive the reaction to completion. A molar ratio of 2.5 to 5 equivalents of hydrazine hydrate relative to the ester is often effective.[3][4]
-
Optimize Reaction Time and Temperature: The reaction is typically heated to ensure a reasonable rate. One well-documented procedure reports a high yield (90%) by heating ethyl 1H-pyrrol-2-carboxylate with hydrazine hydrate at 70°C for just 45 minutes.[2] Other protocols may use reflux in ethanol for several hours.[5][6] It is crucial to monitor the reaction by Thin-Layer Chromatography (TLC) to determine the point of completion and avoid potential product degradation from prolonged heating.
-
Potential Cause B: Poor Quality of Reagents or Solvents
Hydrazine hydrate is hygroscopic, and the presence of water in the reaction can lead to unwanted side reactions.
-
Solution:
-
Use Anhydrous Solvents: If using a solvent like ethanol, ensure it is of anhydrous grade.
-
Verify Hydrazine Hydrate Purity: Use a fresh, high-purity bottle of hydrazine hydrate. Older bottles may have absorbed atmospheric moisture and CO₂, reducing their reactivity. The use of 80-99% hydrazine hydrate is commonly reported.[2][7]
-
Potential Cause C: Degradation of Starting Material or Product
The pyrrole ring can be sensitive to strongly acidic conditions, which can lead to polymerization or degradation.[8] While the hydrazinolysis step is typically basic, issues can arise from the synthesis of the preceding ester if not properly purified.
-
Solution:
-
Ensure Purity of Starting Ester: Use a purified form of ethyl 1H-pyrrole-2-carboxylate, free from any acidic residues from its synthesis. A reliable, large-scale synthesis protocol for this precursor is available in Organic Syntheses.[9]
-
Control Reaction Temperature: Avoid excessive temperatures or prolonged heating, which can degrade the desired product. Determine the optimal endpoint using TLC analysis.
-
Problem 2: Final Product is Impure After Isolation
Impurities often co-precipitate with the product and can include unreacted starting materials or side-products.
Potential Cause A: Unreacted Ethyl 1H-pyrrole-2-carboxylate
Due to its similar polarity, the starting ester can be difficult to separate from the carbohydrazide product if the reaction is incomplete.
-
Solution:
-
Drive the Reaction to Completion: See solutions for Problem 1, Cause A.
-
Recrystallization: This is the most effective purification method. Absolute ethanol is an excellent solvent for recrystallizing 1H-pyrrole-2-carbohydrazide.[2] The higher solubility of the ester in cold ethanol compared to the hydrazide allows for efficient separation.
-
Trituration/Washing: After initial filtration, wash the crude solid with a cold, non-polar solvent like diethyl ether or hexane to remove residual ester.[2]
-
Potential Cause B: Formation of Side-Products (e.g., Azines)
In some cases, particularly with substrates prone to ring-opening, hydrazine can react to form azines instead of the desired hydrazide.[4]
-
Solution:
-
Strict Temperature Control: Follow established protocols for temperature and reaction time to minimize side reactions.[2]
-
Characterize Byproducts: Use NMR and Mass Spectrometry to identify the structure of the impurity. This will provide insight into the side reaction occurring and allow for targeted adjustments to the reaction conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the precursor, ethyl 1H-pyrrole-2-carboxylate?
A robust and scalable method is the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis with sodium ethoxide in ethanol. This method avoids harsh organometallic reagents and provides the ester in high yield (91-92%).[9]
Q2: What are the optimal conditions for the hydrazinolysis step?
Based on literature, a highly effective and rapid method involves reacting ethyl 1H-pyrrole-2-carboxylate with an excess of 80% hydrazine hydrate (neat, without additional solvent) and heating the mixture to 70°C for 45 minutes. The product often precipitates upon cooling.[2]
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 1 equiv. Ester : >2.5 equiv. Hydrazine Hydrate | Drives the reaction equilibrium towards the product.[3][4] |
| Temperature | 70°C to Reflux (Ethanol) | Balances reaction rate against potential degradation.[2][10] |
| Solvent | Neat (no solvent) or Absolute Ethanol | Ethanol is a common solvent for hydrazinolysis and subsequent recrystallization.[2][11] |
| Reaction Time | 45 min to 8 hours | Must be determined empirically by monitoring via TLC.[2][6] |
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 7:3 or 1:1 v/v) is a good starting point.[10]
-
Visualization: Use a UV lamp (254 nm) and/or an iodine chamber for visualization.
-
Analysis: The carbohydrazide product is significantly more polar than the starting ester. As the reaction proceeds, you will see the spot corresponding to the ester (higher Rf value) diminish while the product spot (lower Rf value, often near the baseline) intensifies.
Q4: What is the best procedure for purifying the final 1H-pyrrole-2-carbohydrazide?
After the reaction is complete, the mixture is cooled. The solid product that forms is collected by vacuum filtration. The crude product should be washed with a cold solvent like diethyl ether to remove soluble impurities, followed by recrystallization from absolute ethanol to yield the pure carbohydrazide.[2]
Q5: What are the critical safety precautions when working with hydrazine hydrate?
Hydrazine hydrate is a hazardous substance and requires strict safety protocols.[3]
-
Engineering Controls: Always handle hydrazine hydrate in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Handling: It is corrosive, toxic, and a suspected carcinogen. Avoid inhalation of vapors, ingestion, and any contact with skin.
-
Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines.
Q6: I have the pure 1H-pyrrole-2-carbohydrazide. How do I synthesize the final N'-phenyl (or N'-benzylidene) derivative?
The final step is a condensation reaction (forming a hydrazone Schiff base).
-
Procedure: React equimolar quantities of your pure 1H-pyrrole-2-carbohydrazide and the desired aromatic aldehyde (e.g., benzaldehyde) in ethanol. Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-6 hours. The product often precipitates upon cooling and can be purified by recrystallization.[7][10]
Part 3: Visualized Workflows and Logic
The following diagrams illustrate the synthesis pathway and a logical troubleshooting flow.
Caption: Troubleshooting flowchart for addressing low product yield.
References
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]
-
Li, J., et al. (2011). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1779. Available at: [Link]
-
Research & Reviews (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]
-
Patel, R. J., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(12), 6505-6511. Available at: [Link]
-
CORE Scholar (2006). Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. Available at: [Link]
-
MDPI (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI.com. Available at: [Link]
-
ResearchGate (2024). Synthesis of N-phenyl pyrrole derivatives. Reagents and conditions. ResearchGate. Available at: [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). Available at: [Link]
-
MDPI (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. MDPI.com. Available at: [Link]
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-Carboxylate. Organic Syntheses, 51, 100. Available at: [Link]
-
OSTI.gov (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]
-
Wikipedia (n.d.). Pyrrole-2-carboxylic acid. Wikipedia. Available at: [Link]
-
CIBTech (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
-
TSI Journals (2010). Syntheses and characterization of pyrrole containing hydrazones. TSI Journals. Available at: [Link]
- Google Patents (n.d.). CN106674059A - Synthesis method of carbohydrazide. Google Patents.
-
Akkurt, M., et al. (2008). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available at: [Link]
-
Abu-Hashem, A. A., & El-Shehry, M. F. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1971-1981. Available at: [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. iscientific.org [iscientific.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. vlifesciences.com [vlifesciences.com]
- 11. ajgreenchem.com [ajgreenchem.com]
Pyrrole-2-Carbohydrazide Condensation: Reflux Optimization & Troubleshooting Center
Welcome to the Technical Support Center for Pyrrole-2-Carbohydrazide Condensation Reactions. The synthesis of aroyl hydrazones (Schiff bases) via the condensation of 1H-pyrrole-2-carbohydrazide with various aldehydes and ketones is a cornerstone reaction in the development of novel anti-tubercular, anti-inflammatory, and anti-cancer agents[1]. However, achieving high yields requires precise control over reflux time, solvent selection, and catalytic conditions.
This guide provides drug development professionals with field-proven methodologies, mechanistic troubleshooting, and empirical data to optimize these critical workflows.
Section 1: Core Methodology & Reaction Mechanics
The condensation reaction relies on the nucleophilic attack of the terminal amine of the carbohydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form the imine (hydrazone) bond.
Standard Self-Validating Protocol:
-
Preparation: Combine equimolar quantities (e.g., 10 mmol) of 1H-pyrrole-2-carbohydrazide and the target substituted aldehyde in a round-bottom flask.
-
Solvation: Suspend the reagents in 30–40 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid (for standard acid catalysis)[2] or 1-2 mL of triethylamine (TEA) if working with halogenated pyrroles[3].
-
Refluxing: Heat the mixture to reflux (approx. 78°C). The optimal time is highly variable (3 to 24 hours) based on the electronic nature of the aldehyde.
-
In-Process Validation: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a 10% MeOH/CHCl₃ eluent system. The reaction is self-validated as complete when the limiting reagent spot (carbohydrazide) is entirely consumed.
-
Work-Up: Cool the mixture to room temperature. Pour into ice-cold water to precipitate the solid product, filter, and recrystallize from a DMF:Water (1:1) mixture or absolute ethanol[2].
Fig 1: Optimized workflow for pyrrole-2-carbohydrazide condensation and self-validation.
Section 2: Troubleshooting Guide & FAQs
Q1: Why is my condensation reaction incomplete after the standard 3-4 hours of reflux? A: The kinetics of hydrazone formation are dictated by the electrophilicity of the aldehyde's carbonyl carbon. Electron-donating groups (EDGs) such as -OCH₃ or -OH on the benzaldehyde ring donate electron density via resonance, significantly reducing the electrophilicity of the carbonyl carbon. This slows down the nucleophilic attack by the carbohydrazide. For instance, condensing with o-hydroxybenzaldehyde can require up to 24 hours of reflux in methanol to reach completion[4]. Conversely, electron-withdrawing groups (EWGs) like -NO₂ accelerate the reaction, often reaching completion in under 3 hours.
Q2: How do I choose between glacial acetic acid and triethylamine (TEA) as a catalyst? A: The choice of catalyst depends on the stability of your specific pyrrole derivative and the required pH for imine formation.
-
Glacial Acetic Acid: Ideal for standard, unsubstituted 1H-pyrrole-2-carbohydrazides. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack[2].
-
Triethylamine (TEA): Required when synthesizing highly functionalized or halogenated analogs (e.g., 4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide). Halogenated pyrroles are sensitive to acidic degradation; TEA maintains the nucleophilicity of the hydrazide and neutralizes any acidic byproducts, ensuring ring stability during the 4-7 hour reflux[3].
Q3: How do I minimize the formation of degradation products during extended reflux? A: Prolonged refluxing (e.g., >6 hours) exposes the electron-rich pyrrole ring to potential oxidation or polymerization. To mitigate this causality:
-
Inert Atmosphere: Conduct extended refluxes under a nitrogen or argon atmosphere using Schlenk line techniques[4].
-
Strict Catalyst Control: Over-acidification leads to side reactions. Strictly limit glacial acetic acid to catalytic amounts (2-3 drops per 10 mmol).
-
Anhydrous Conditions: Because water is a byproduct of the condensation, using strictly absolute ethanol or methanol drives the equilibrium forward (Le Chatelier's principle) and minimizes hydrolytic degradation.
Q4: What is the best way to validate the completion of the reaction in real-time? A: Rely on a dual self-validating system. First, use time-course TLC co-spotting (reaction mixture vs. starting carbohydrazide). Second, for quantitative validation, utilize LC-MS. Track the disappearance of the starting mass (e.g., m/z 125 for unsubstituted 1H-pyrrole-2-carbohydrazide) and the appearance of the [M+H]⁺ or[M+Na]⁺ peak of the target aroyl hydrazone. Do not stop the reflux until the starting material mass is completely undetectable.
Section 3: Empirical Reflux Data & Yield Optimization
To assist in experimental planning, the following table summarizes the causal relationship between aldehyde substituents, catalytic conditions, and optimized reflux times based on established literature.
| Aldehyde Substituent | Electronic Nature | Recommended Catalyst | Solvent | Optimal Reflux Time | Typical Yield (%) |
| Unsubstituted (-H) | Neutral | Glacial Acetic Acid | Absolute Ethanol | 3.0 - 4.0 hours | 65 - 75% |
| 4-Nitro (-NO₂) | Strong EWG | Glacial Acetic Acid | Absolute Ethanol | 2.0 - 3.0 hours | 80 - 85% |
| 4-Chloro (-Cl) | Mild EWG | Triethylamine (TEA) | Absolute Ethanol | 4.0 - 5.0 hours | ~87% |
| 4-Methoxy (-OCH₃) | Strong EDG | Triethylamine (TEA) | Absolute Ethanol | 6.0 - 7.0 hours | 75 - 80% |
| 2-Hydroxy (-OH) | Strong EDG | None / Methanol | Methanol | 24.0 hours | >90% |
Note: Data synthesized from various condensation protocols involving 1H-pyrrole-2-carbohydrazide and its halogenated derivatives[2],[3],[4].
References
-
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology. URL:[Link]
-
Rane et al. (2013). Design, synthesis and antistaphylococcal activity of marine pyrrole alkaloid derivatives. Taylor & Francis Online. URL:[Link]
-
Frontiers in Chemistry (2020). “Turn-On” Fluorescent Biosensors for High Selective and Sensitive Detection of Al3+ Ion. Frontiers. URL:[Link]
Sources
Technical Support Center: Effective Removal of Unreacted Hydrazine Hydrate from Pyrrole Synthesis Products
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and best practices for a common challenge in heterocyclic chemistry: the removal of excess hydrazine hydrate following pyrrole synthesis, such as the Paal-Knorr reaction.[1][2] Given the toxicity and reactivity of hydrazine, its complete removal is critical for product purity, downstream reaction success, and laboratory safety.[3][4] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.
Critical Safety Advisory: Handling Hydrazine Hydrate
Before attempting any procedure, it is imperative to acknowledge the hazards associated with hydrazine hydrate. It is a corrosive, toxic, and suspected carcinogenic substance that can be absorbed through the skin.[3][5] All manipulations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[3][5]
Key Safety Protocols:
-
Ventilation: Always work in a well-ventilated fume hood.[3]
-
Containment: Use secondary containment for storage and during reactions.
-
Spill Management: Have a spill kit ready that is appropriate for hydrazine. Do not use combustible materials like paper towels for large spills.
-
Waste Disposal: Dispose of all hydrazine-contaminated waste according to your institution's hazardous waste protocols.[3]
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: My crude reaction mixture contains a large excess of hydrazine hydrate. What is the simplest first step for removal? For most water-insoluble pyrrole products, the most straightforward initial approach is a liquid-liquid extraction. Hydrazine hydrate is highly soluble in water, while many pyrrole derivatives are soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or ether.[6][7] A series of aqueous washes will partition the bulk of the hydrazine into the aqueous layer.
Q2: Is it safe to remove hydrazine hydrate using a rotary evaporator? This is strongly discouraged as a primary removal method. While hydrazine hydrate has a relatively low vapor pressure, heating under vacuum can concentrate it, and there is a risk of creating anhydrous hydrazine vapors, which have a low ignition temperature.[7] The vapor is also highly toxic, and standard laboratory pumps may not be equipped to handle such fumes safely, potentially contaminating the pump and exhausting toxic vapors into the lab if not properly trapped.[7][8]
Q3: My target pyrrole has significant water solubility. How can I remove the hydrazine without losing my product during an aqueous wash? If your product is water-soluble, aqueous extraction is not viable. In this case, your primary options are:
-
Chemical Quenching: Convert the hydrazine into a different, more easily separable compound.[9][10]
-
Column Chromatography: Utilize the high polarity of hydrazine hydrate to retain it on a silica gel column while eluting your product.[8]
-
Azeotropic Distillation: If your product is thermally stable, an azeotropic distillation with a suitable solvent like xylene can be effective.[11]
Q4: What is the most common and effective chemical "quencher" for hydrazine? Acetone is widely used. It reacts quickly and quantitatively with hydrazine to form acetone hydrazone, which is typically more soluble in organic solvents and less reactive than hydrazine.[9][12] The resulting hydrazone can then be removed via standard purification techniques like chromatography or extraction.
In-Depth Troubleshooting & Methodologies
This section provides detailed protocols and the scientific rationale for each major removal technique.
Method 1: Liquid-Liquid Extraction (Aqueous Wash)
Principle of Operation: This method relies on the differential solubility (partition coefficient) of the components. Hydrazine hydrate, being highly polar and capable of hydrogen bonding, has a strong affinity for the aqueous phase. Most pyrrole products are significantly less polar and preferentially remain in an immiscible organic solvent.
Best For:
-
Water-insoluble or sparingly soluble pyrrole products.[13][14]
-
Reactions where a large volume of excess hydrazine needs to be removed efficiently at scale.
Detailed Step-by-Step Protocol:
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., DCM, Ethyl Acetate) to ensure the product is fully dissolved and the viscosity is low enough for efficient mixing.
-
Initial Wash: Add an equal volume of deionized water to the funnel. Invert the funnel gently 10-15 times, venting frequently to release any pressure. Causality: Gentle inversions prevent the formation of stable emulsions, which can be a problem with heterocyclic compounds.
-
Phase Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer.
-
Acidic Wash (Optional but Recommended): Add a volume of dilute, weak acid, such as 5% ammonium chloride (NH₄Cl) solution. Repeat the gentle mixing and separation. Causality: Hydrazine is a weak base. The acidic wash protonates it to the hydrazinium ion (N₂H₅⁺), which has vastly superior water solubility, leading to a much more efficient extraction from the organic phase.[7]
-
Repeat & Neutralize: Repeat the wash with deionized water (to remove residual acid) and finally with a saturated brine solution. Causality: The brine wash helps to break up any minor emulsions and removes bulk dissolved water from the organic layer, reducing the amount of drying agent needed in the next step.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purity Check: Analyze the resulting crude product by ¹H NMR or LC-MS to confirm the absence of hydrazine signals.
Troubleshooting for Method 1:
-
Problem: An emulsion forms and the layers will not separate.
-
Solution: Add a small amount of saturated brine solution and swirl gently. Let the funnel stand undisturbed for a longer period. If the emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes break it.
-
Method 2: Chemical Quenching with Acetone
Principle of Operation: This method involves an in-situ chemical transformation. Excess hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone in a condensation reaction. The product is acetone hydrazone and water.[15] This new compound has different physical properties (polarity, boiling point) than hydrazine, facilitating its removal.
Best For:
-
Situations where extraction is difficult due to the product's solubility.
-
Smaller scale reactions where complete conversion of hydrazine is desired before work-up.
-
When the resulting hydrazone is known to be easily separable from the target compound.
Caption: Workflow for hydrazine removal via acetone quenching followed by extraction.
Detailed Step-by-Step Protocol:
-
Cooling: Cool the crude reaction mixture in an ice bath (0 °C). Causality: The reaction between hydrazine and acetone is exothermic. Cooling prevents an uncontrolled temperature rise.
-
Quenching: Slowly add acetone dropwise (typically 2-3 equivalents relative to the excess hydrazine used).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion. The reaction is often rapid.[12]
-
Solvent Removal: Remove the bulk of the reaction solvent (e.g., ethanol) via rotary evaporation.
-
Purification: The remaining residue, now containing your pyrrole product and acetone hydrazone, can be purified. As the hydrazone is more polar than many pyrroles but still soluble in organic solvents, column chromatography is often the most effective next step.
Method 3: Purification by Column Chromatography
Principle of Operation: This is a classic separation technique based on polarity. Silica gel is a highly polar stationary phase. Hydrazine hydrate, being extremely polar, adsorbs very strongly to the silica. The typically less polar pyrrole product will travel down the column more quickly and can be eluted with an appropriate solvent system.
Best For:
-
Final purification after a bulk removal method (like washing).
-
Separating products from quenched reagents (like acetone hydrazone).
-
Purifying water-soluble pyrroles where extraction is not an option.
Caption: General workflow for purification of a pyrrole product from hydrazine using silica gel chromatography.
Detailed Step-by-Step Protocol:
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). You want a system where your pyrrole product has an Rf value of ~0.3-0.4, while the hydrazine (and/or hydrazone) remains at the baseline (Rf = 0).
-
Column Packing: Pack a glass column with silica gel slurried in your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. Causality: Dry loading often results in better separation (sharper bands) for compounds that are not highly soluble in the eluent.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to run via gravity.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot the collected fractions on TLC plates to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified pyrrole.
Troubleshooting for Method 3:
-
Problem: The product is not eluting from the column.
-
Solution: Your solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Comparative Summary of Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Partitioning | Fast, simple, scalable, removes bulk hydrazine effectively. | Ineffective for water-soluble products; can lead to emulsions. | Initial work-up of water-insoluble pyrroles. |
| Chemical Quenching | Chemical Reaction | Irreversibly removes hydrazine; good for sensitive products. | Adds a new impurity (hydrazone) that must be removed. | Water-soluble products; reactions requiring complete hydrazine destruction. |
| Column Chromatography | Adsorption | High purification potential; separates multiple components. | Can be slow; requires significant solvent; potential for product loss on the column. | Final purification step; separation of polar products. |
| Azeotropic Distillation | Distillation | Can remove hydrazine without adding new reagents. | Requires thermally stable product; not suitable for all solvents. | Thermally stable, non-volatile pyrrole products.[11] |
| Precipitation | Crystallization | Can yield very pure product directly; simple filtration. | Product must be a solid with suitable solubility properties. | Crystalline solid products that are insoluble in the reaction solvent post-reaction.[16] |
References
- Ensince Industry Co., Ltd. (2024, August 19). About Pyrrole.
- Ataman Kimya. PYRROLE.
- Heterocyclic Compounds.
- Filo. (2025, October 16). properties of pyrrole.
- Filo. (2026, January 18). How does acetone react with hydrazine?.
- Echemi. (2022, August 19). Acetone Hydrazone: Hydrazine Reaction With Acetone.
- Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13).
- ResearchGate. Methylhydrazine reaction with acetone.
- ARKEMA. (2012, January 3). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- IRO Water Treatment. Hydrazine hydrate.
- PMC. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease.
- DTIC. Safety and Handling of Hydrazine.
- ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?.
- NEET coaching. What is the action of hydrazine on acetone?.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Reddit. (2022, May 3). How to quench excess hydrazine monohydrate.
- ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.
- Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography.
Sources
- 1. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. Hydrazine hydrate - IRO Water Treatment [irowater.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. How does acetone react with hydrazine? | Filo [askfilo.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ensince.com [ensince.com]
- 14. properties of pyrrole | Filo [askfilo.com]
- 15. What is the action of hydrazine on acetone? [allen.in]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolving Pyrrole Amide Proton Broadening
Topic: Resolving NMR peak broadening in pyrrole amide protons Content type: Technical Support Center Guide
Triage: Why is my signal broad?
Welcome to the Structural Elucidation Support Center. You are likely here because the N-H proton signal of your pyrrole derivative is exhibiting significant line broadening, complicating integration or multiplicity analysis.
In pyrrole systems, broadening is rarely a result of poor shimming alone. It is typically driven by two competing physical mechanisms: Chemical Exchange or
The Diagnostic Workflow
Before altering your sample, follow this logic flow to identify the root cause.
Figure 1: Diagnostic decision tree for isolating the mechanism of N-H peak broadening.
Troubleshooting Guide: Mechanisms & Solutions
Issue A: N Quadrupolar Broadening
The Mechanism:
Nitrogen-14 (
-
The Physics: The proton (
H) is scalar coupled to the nitrogen ( Hz). -
Intermediate Relaxation: If the
N relaxation rate ( ) is comparable to the coupling constant ( ), the proton sees a "flickering" magnetic field. This prevents the formation of a sharp doublet/triplet but is not fast enough to fully average (decouple) the interaction, resulting in a broad "hump" [1][2].
The Solution: To resolve this, you must push the system into either the Fast Relaxation Limit (Self-Decoupling) or the Slow Relaxation Limit (Resolved Coupling).
| Method | Action | Mechanism | Outcome |
| Cooling | Lower Temp (e.g., -20°C) | Increases correlation time ( | Sharper Singlet (Self-decoupling). |
| Heating | Raise Temp (e.g., +50°C) | Decreases | Broad Triplet (1:1:1). |
| High Field | Use >600 MHz | Sharper Peak (Relative to scale). | |
| Labeling | Synthesize | Sharp Doublet . |
Expert Tip: If you need a sharp singlet for integration, cool the sample . If you need to prove the N-H connectivity, heat the sample to see the triplet structure evolve (or use
N HMBC).
Issue B: Chemical Exchange
The Mechanism:
The pyrrole N-H proton is acidic (
-
Intermediate Exchange: If the exchange rate
is similar to the frequency difference ( ) between the N-H and solvent/water states, the peak broadens significantly [3].
The Solution: You must alter the exchange rate to move away from the intermediate regime.[2]
-
Switch Solvent: Change from CDCl
to DMSO- or Acetone- . These solvents are hydrogen-bond acceptors; they form strong H-bonds with the pyrrole NH, "locking" it in place and slowing exchange significantly [4]. -
Temperature:
-
Heating: Pushes system to Fast Exchange . The peak will sharpen but may shift position (weighted average).
-
Cooling: Pushes system to Slow Exchange .[2] The peak will sharpen and appear at its distinct chemical shift.
-
Experimental Protocols
Protocol 1: Variable Temperature (VT) Optimization
Use this protocol to determine if the broadening is Quadrupolar (sharpens at Low T) or Exchange (sharpens at High T).
Prerequisites:
-
Calibrated VT unit.
-
Solvent with appropriate liquid range (e.g., Toluene-
, THF- , or DMF- are excellent for wide ranges; DMSO freezes at 18°C).
Step-by-Step:
-
Baseline: Acquire a standard 1H spectrum at 298 K (25°C). Measure the linewidth at half-height (LW
). -
Heating Phase:
-
Increase temperature to 313 K (40°C). Allow 10 minutes for equilibration. Shim. Acquire.
-
Increase to 333 K (60°C). Shim. Acquire.
-
Observation: If the peak sharpens into a singlet
Chemical Exchange . If it splits into a triplet or broadens further Quadrupolar .
-
-
Cooling Phase (If using non-freezing solvent):
-
Decrease temperature to 273 K (0°C). Shim. Acquire.
-
Decrease to 253 K (-20°C). Shim. Acquire.
-
Observation: If the peak sharpens into a singlet
Quadrupolar (Self-decoupling) .
-
Protocol 2: Solvent Titration for Exchange Suppression
Use this if you cannot change the bulk solvent but need to sharpen the NH peak.
Step-by-Step:
-
Prepare your sample in CDCl
(approx 5-10 mg in 0.6 mL). -
Acquire a reference spectrum.[8]
-
Add 10-20
L of DMSO- directly to the NMR tube. -
Shake vigorously and re-acquire.
-
Mechanism: The DMSO will preferentially H-bond to the pyrrole NH, slowing exchange and shifting the peak downfield (deshielding). This often resolves the broadening without requiring a full solvent swap.
Frequently Asked Questions (FAQ)
Q: My pyrrole NH signal is completely missing in CDCl
-
Fix: Filter the CDCl
through basic alumina before use to remove acid, or switch to DMSO- .
Q: Can I use
Q: Why does the NH peak look like a triplet in my high-resolution spectrum?
A: This is a good sign! It means the
Q: How do I report the chemical shift if the peak is broad?
A: Report the center of the broad hump. In your experimental section, explicitly state "br s" (broad singlet) or "br" (broad). If you used VT to sharpen it, report the temperature: e.g.,
References
-
Gomez-Jeria, J. S., et al. (2025). Theory of Quadrupolar Relaxation in Nitrogen Heterocycles. Journal of Magnetic Resonance. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[9] Link
-
Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Reich, H. J. (2023). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Link
-
BenchChem Technical Support. (2025). Resolving Signal Broadening in NMR Spectra of Amides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nationalmaglab.org [nationalmaglab.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Solvent dependence of absorption intensities and wavenumbers of the fundamental and first overtone of NH stretching vibration of pyrrole studied by near-infrared/infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. On the effects of quadrupolar relaxation in Earth's field NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of N'-phenyl-1H-pyrrole-2-carbohydrazide in DMSO solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with N'-phenyl-1H-pyrrole-2-carbohydrazide when formulated in dimethyl sulfoxide (DMSO).
This compound is a highly valuable pharmacophore and a potent bidentate ligand used in copper-catalyzed Ullmann-type C-N cross-coupling reactions[1]. However, its carbohydrazide backbone and electron-rich N'-phenyl moiety make it highly susceptible to environmental degradation. This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to ensure absolute reagent integrity in your workflows.
Mechanistic Troubleshooting: The "Why" Behind Degradation
Understanding how a molecule degrades is the first step in preventing it. When this compound is dissolved in DMSO, it faces two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis: DMSO is notoriously hygroscopic and rapidly absorbs atmospheric moisture[2]. Furthermore, DMSO can undergo autocatalytic decomposition under thermal or photolytic stress to generate acidic byproducts (e.g., methanesulfonic acid)[3]. These trace acids catalyze the nucleophilic attack of absorbed water on the hydrazide bond, cleaving the molecule into 1H-pyrrole-2-carboxylic acid and phenylhydrazine.
-
Oxidative Degradation: The terminal phenylhydrazine moiety is highly electron-rich. In the presence of dissolved oxygen, or when activated by DMSO-derived oxidants, it readily oxidizes into highly chromophoric azo compounds or radical species[4].
Mechanistic pathways of this compound degradation in DMSO.
Frequently Asked Questions (FAQs)
Q: Why did my DMSO stock solution of this compound turn yellow/brown over time? A: This discoloration is a classic indicator of oxidative degradation. The N'-phenylhydrazine moiety is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species. This process forms azo compounds or radical intermediates, which are highly chromophoric. To prevent this, always purge the headspace of your storage vials with an inert gas (Argon or N2) and store them protected from light.
Q: My copper-catalyzed Ullmann coupling yields dropped significantly after using a 1-month-old ligand stock. What happened? A: this compound is a potent bidentate ligand for Cu-catalyzed amination of aryl halides[5]. However, if stored in standard DMSO, the hygroscopic nature of the solvent introduces water. Over time, this drives the hydrolysis of the carbohydrazide bond. The resulting degradants (1H-pyrrole-2-carboxylic acid and phenylhydrazine) cannot effectively coordinate copper in the required geometry for the catalytic cycle, leading to a complete collapse in reaction yields.
Q: Can I freeze-thaw my DMSO stock solution to extend its shelf life? A: No. DMSO has a relatively high freezing point of 18.5°C. Repeated freeze-thaw cycles cause atmospheric moisture to condense on the inner walls of the tube. Once this moisture mixes with the hygroscopic DMSO, it acts as a nucleophile, rapidly accelerating the hydrolysis of the hydrazide bond. Always prepare single-use aliquots to bypass freeze-thaw degradation entirely.
Quantitative Stability Data
To guide your experimental planning, below is a synthesized stability matrix demonstrating how storage conditions directly impact the half-life of the compound.
| Storage Condition | Solvent Quality | Headspace | Time to 5% Degradation ( | Primary Degradant |
| 25°C (Ambient) | Standard DMSO (>0.1% | Ambient Air | < 48 hours | 1H-pyrrole-2-carboxylic acid |
| 25°C (Ambient) | Anhydrous DMSO (<0.005% | Ambient Air | 7 days | Azo/Radical Species |
| 4°C (Fridge) | Standard DMSO (>0.1% | Ambient Air | 5 days | 1H-pyrrole-2-carboxylic acid |
| -20°C (Freezer) | Anhydrous DMSO (<0.005% | Argon Blanket | > 6 months | Negligible |
Self-Validating Experimental Protocols
To ensure reproducibility, you must treat reagent preparation as a rigorous analytical workflow. The following protocol is a self-validating system designed to eliminate hydrolysis and oxidation.
Optimized workflow for preparing stable DMSO stock solutions.
Protocol: Preparation and QC of Ultra-Stable DMSO Stock Solutions
Materials Required:
-
This compound powder (Desiccated)
-
Argon gas line with sterile needle
-
Amber glass or opaque microcentrifuge tubes
Step-by-Step Methodology:
-
Inert Weighing: Equilibrate the compound vial to room temperature inside a desiccator before opening to prevent condensation. Weigh the required mass inside a glove box or under a localized stream of dry
. -
Anhydrous Dissolution: Inject Anhydrous DMSO directly into the vial through a septum (if possible) to achieve the desired molarity (e.g., 10 mM). Vortex gently until complete dissolution is achieved. Causality: Standard DMSO contains up to 0.2% water, which represents a massive molar excess relative to a 10 mM ligand stock, instantly initiating hydrolysis.
-
Aliquoting: Immediately divide the master stock into 50 µL or 100 µL single-use aliquots in amber tubes. Causality: Amber tubes prevent photo-induced autocatalytic decomposition of DMSO.
-
Argon Purging: Gently blow Argon gas over the headspace of each aliquot tube for 3–5 seconds before capping tightly. Causality: Argon displaces oxygen, neutralizing the oxidative degradation pathway of the phenylhydrazine moiety.
-
Storage: Transfer aliquots immediately to a -20°C freezer.
-
QC Verification (Self-Validation Step): Before deploying a stored batch in a high-throughput screening or cross-coupling campaign, thaw one aliquot and run a 1 µL sample via LC-MS (ESI+).
-
Pass: A dominant peak at m/z 202.1 (
) validates the intact ligand. -
Fail: The presence of m/z 112.0 (1H-pyrrole-2-carboxylic acid) indicates critical hydrolysis, necessitating batch rejection.
-
References
1.1. ResearchGate. 2.5. ResearchGate. 3. 2. Biotium. 4.3. ACS Publications. 5. 4. Fisher Scientific.
Sources
Alternative catalysts for synthesizing phenyl-pyrrole hydrazide derivatives
Welcome to the technical support center for the synthesis of phenyl-pyrrole hydrazide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of this synthesis, with a particular focus on leveraging alternative and green catalytic systems. Phenyl-pyrrole hydrazide derivatives are a pivotal class of compounds, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic selection of a catalyst is paramount to achieving high yields, minimizing byproducts, and aligning with the principles of green chemistry.
This center provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Section 1: Catalyst Selection & Strategy
Q1: My standard Paal-Knorr synthesis using strong Brønsted acids (like p-TsOH) gives low yields and significant byproducts. Why is this happening and what are my alternatives?
A1: This is a very common issue. Strong Brønsted acids, while effective at catalyzing the necessary dehydration-cyclization, often create overly harsh reaction conditions.[3][4] This can lead to the degradation of sensitive functional groups on your starting materials or the desired product.[5] Furthermore, highly acidic conditions (pH below 3) can promote the formation of furan derivatives as a major competing side reaction, drastically reducing your pyrrole yield.[3]
Alternative Catalyst Strategies:
-
Heterogeneous Solid Acids: These are excellent alternatives that offer easier separation, recyclability, and often milder reaction conditions.[6][7] Catalysts like montmorillonite clays, aluminas, and supported heteropolyacids have shown high efficacy.[8] Their solid nature prevents the bulk solution from becoming highly acidic, often mitigating side reactions.
-
Nanoparticle Catalysts: Catalysts such as copper or silver nanoparticles, sometimes supported on a magnetic matrix (e.g., Fe₃O₄), offer high surface area and reactivity, leading to high yields in shorter reaction times, often under solvent-free conditions.[7][9] The magnetic properties also allow for simple recovery with an external magnet.[7]
-
Organocatalysts: Amino acids like L-proline have emerged as effective, biodegradable, and non-toxic catalysts for hydrazide synthesis.[10] They operate under mild conditions and can be used in "green" methodologies like mechanical grinding, eliminating the need for bulk solvents.[10]
-
Bio-sourced Organic Acids: Weak organic acids derived from biomass, such as citric acid, succinic acid, or ascorbic acid, can effectively catalyze the reaction, particularly in mechanochemical (ball-milling) setups.[9] This approach is solventless and environmentally benign.[9]
Q2: What are the key advantages of using a heterogeneous catalyst, and how many times can I realistically recycle it?
A2: The primary advantages are operational simplicity and sustainability. Post-reaction, you can recover the catalyst through simple filtration or, if magnetic, with a magnet.[7] This avoids tedious aqueous workups to remove a soluble acid.
Catalyst recyclability is a major benefit, but it's not infinite. Most reports show high efficiency for 5-6 cycles with only a minor loss in catalytic activity.[7][8] Factors that limit reusability include:
-
Leaching: Active catalytic sites can dissolve from the support into the reaction medium.
-
Fouling: Organic residues or byproducts can adsorb onto the catalyst surface, blocking active sites.
-
Mechanical Degradation: The physical structure of the support can break down over repeated use, especially under harsh conditions like high-speed stirring or ball-milling.
To maximize recyclability, wash the recovered catalyst with an appropriate solvent (e.g., ethanol or ethyl acetate) and dry it thoroughly before the next run.
Section 2: Reaction Optimization & Troubleshooting
Q3: I suspect my reaction conditions are not optimal. How do pH, temperature, and reaction time influence the synthesis?
A3: These parameters are critically codependent and must be optimized for each specific substrate pair.
-
pH: As mentioned, this is crucial. The Paal-Knorr reaction proceeds best under neutral or weakly acidic conditions.[3] A weak acid like acetic acid is often sufficient to accelerate the reaction without causing byproduct formation.[3]
-
Temperature: While heating is often necessary, excessive temperatures can cause degradation.[3] A good starting point is 60-80 °C for conventional heating.[3] Microwave-assisted heating is a powerful alternative that can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[5]
-
Reaction Time: Longer is not always better. Prolonged reaction times, even at moderate temperatures, can lead to the formation of unwanted byproducts.[3] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the point of maximum product formation before side reactions begin to dominate.[3][11]
Q4: My yield is consistently low even after optimizing conditions. What else could be wrong?
A4: If optimization of the core parameters fails, turn your attention to the integrity of your starting materials.
-
Purity of the 1,4-Dicarbonyl Compound: This is a frequent culprit. Impurities like mono-carbonyl compounds or residual solvents from a previous step can lead to a host of side reactions, consuming your reagents and complicating purification.[3] If the purity is questionable, purify the dicarbonyl by recrystallization or distillation before use.[3]
-
Purity of the Amine/Hydrazine: Ensure you are using a fresh, high-purity primary amine or hydrazine.[3]
-
Stoichiometry: While a slight excess of the amine/hydrazine (1.1 - 1.5 eq) is common to drive the reaction to completion, a large excess is generally not beneficial and can complicate purification.[3]
Q5: I'm attempting a solvent-free reaction, but it's not working well. What are the key considerations for this approach?
A5: Solvent-free reactions, often performed by grinding reactants together (mechanochemistry), are an excellent green chemistry technique.[9][10][12] Success hinges on a few key factors:
-
Physical State: At least one of the reactants should be a liquid or a low-melting solid at the reaction temperature to ensure adequate mixing and molecular contact.
-
Catalyst Choice: Solid catalysts, like L-proline or citric acid on silica gel, are ideal for these conditions.[9][10] They act as grinding aids and provide the catalytic surface.
-
Energy Input: For ball-milling, the frequency (Hz) is a critical parameter that needs optimization.[9] For manual grinding, consistent and thorough mixing is key.
-
Moisture: In some cases, adding a tiny amount of a liquid (e.g., a few drops of ethanol or water) to moisten the catalyst can significantly improve reaction rates.[10]
Troubleshooting Guides
Guide 1: Systematic Workflow for Low Yield Optimization
This guide provides a logical decision tree to diagnose and resolve low product yields in the synthesis of phenyl-pyrrole hydrazide derivatives.
Caption: A decision-tree workflow for troubleshooting low yields.
Data Summary
Table 1: Comparison of Alternative Catalytic Systems
| Catalyst System | Typical Conditions | Reaction Time | Avg. Yield | Reusability | Key Advantages | Reference(s) |
| CATAPAL® 200 (Alumina) | 60 °C, Solvent-free | 45 min | 68-97% | Up to 5 cycles | Low-cost, commercially available, high yields. | [8] |
| Cu@imine/Fe₃O₄ MNPs | Solvent-free | Short | High | Up to 6 cycles | Magnetic recovery, high reactivity, green. | [7][9] |
| BSA-Si@Fe₂O₃ | Green conditions | Short | 87-94% | Up to 6 cycles | Magnetic, efficient, high atom economy. | [7] |
| L-Proline (moist) | Grinding, Solvent-free | 5-15 min | ~95% | Up to 4 cycles | Organocatalyst, very fast, green, simple. | [10] |
| Citric Acid (Ball Mill) | 30 Hz, Solvent-free | ~60 min | Good | N/A | Bio-sourced, non-toxic, solventless. | [9] |
| Ir/N,P-doped Carbon | 170 °C, Aqueous | 18-24 h | 65-80% | Good | Good versatility for various derivatives. | [13] |
Experimental Protocols
Protocol 1: General Synthesis using a Recyclable Heterogeneous Catalyst (Alumina)
This protocol is adapted from methodologies using commercial aluminas like CATAPAL® 200.[8]
-
Catalyst Activation (Optional but Recommended): Heat the alumina catalyst at 120 °C under vacuum for 2 hours to remove adsorbed water. Let it cool to room temperature in a desiccator.
-
Reaction Setup: To a clean, dry round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq), the phenylhydrazine or primary amine (1.05 eq), and the alumina catalyst (e.g., 5-10 mol%).
-
Reaction Conditions: Place a condenser on the flask and lower it into a pre-heated oil bath at 60 °C. Stir the mixture vigorously. Note: As this is a solvent-free reaction, efficient stirring is crucial.
-
Monitoring: Monitor the reaction progress by taking small aliquots, dissolving them in ethyl acetate, filtering out the catalyst, and spotting on a TLC plate.
-
Work-up: Once the reaction is complete (typically 45-60 minutes), cool the flask to room temperature. Add ethyl acetate (~10-20 mL) to dissolve the product.
-
Catalyst Recovery: Filter the mixture to recover the solid alumina catalyst. Wash the recovered catalyst with additional ethyl acetate (2 x 5 mL). The combined filtrate contains your crude product.
-
Catalyst Regeneration: Wash the recovered catalyst with ethanol and dry it in an oven at 100 °C for reuse.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the pure phenyl-pyrrole hydrazide derivative.
Protocol 2: Green Synthesis via Mechanochemistry (Grinding with L-Proline)
This protocol is adapted from green synthesis methodologies using organocatalysts.[10]
-
Catalyst Preparation: In a mortar, lightly moisten the L-proline (10 mol%) with a few drops of water or ethanol.
-
Reaction Setup: Add the 1,4-dicarbonyl compound (1.0 eq) and the phenylhydrazine (1.0 eq) to the mortar.
-
Reaction: Grind the mixture vigorously with a pestle at room temperature. The mixture may turn into a paste or a semi-solid.
-
Monitoring: The reaction is typically very fast (5-15 minutes). Monitor by TLC by taking a small sample of the paste and dissolving it in a suitable solvent.
-
Work-up: After completion, add water to the mortar and stir to dissolve the L-proline catalyst.
-
Extraction: Transfer the slurry to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Visualized Mechanisms & Workflows
Caption: Workflow for heterogeneous catalyst recovery and reuse.
References
-
Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. PubMed. Available at: [Link]
-
Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. ResearchGate. Available at: [Link]
-
Green Catalytic Synthesis of the Pyrroles by N and P Functionalized Activated Carbon supported Ir. DTU Inside. Available at: [Link]
-
Advances and challenges in the synthesis of pyrrole systems of a limited access. ResearchGate. Available at: [Link]
-
A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. ResearchGate. Available at: [Link]
-
Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. Available at: [Link]
-
A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. Available at: [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. Available at: [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. ResearchGate. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives. PMC - NIH. Available at: [Link]
-
Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Publications. Available at: [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.lucp.net [books.lucp.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Validation & Comparative
Comprehensive IC50 Comparison Guide: Pyrrole-2-Carbohydrazide Derivatives in Cancer Cell Lines
Executive Summary & Pharmacological Context
In modern medicinal chemistry, the pyrrole ring is recognized as a "privileged scaffold" due to its versatile electronic properties and high degree of biocompatibility. Specifically, pyrrole-2-carbohydrazide derivatives have garnered significant attention in oncology and drug development. The enol/keto tautomerism and hydrogen-bonding capabilities of the carbohydrazide moiety allow these molecules to act as highly selective competitive inhibitors within the ATP-binding pockets of receptor tyrosine kinases [1].
As a Senior Application Scientist, I have compiled this guide to objectively benchmark the in vitro efficacy (IC50) of leading pyrrole-2-carbohydrazide derivatives against standard clinical alternatives (e.g., Erlotinib). By dissecting the structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips researchers with the foundational data necessary for advancing preclinical lead optimization.
Mechanism of Action: Kinase Inhibition and Apoptosis
The primary causality behind the cytotoxic efficacy of pyrrole-2-carbohydrazide derivatives lies in their ability to directly inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) [1].
When the pyrrole derivative binds to the kinase domain, it halts the autophosphorylation of the receptor. This blockade cascades downward, silencing the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways. Deprived of survival signals, the cancer cell undergoes a pro-apoptotic shift: Bax is upregulated, Cytochrome c is released from the mitochondria, and Caspase-3 is activated, culminating in intrinsic apoptosis [1, 2].
Signaling pathway of EGFR/VEGFR inhibition by pyrrole-2-carbohydrazide derivatives.
Quantitative Performance: IC50 Comparative Analysis
To evaluate the therapeutic window of these compounds, we compare the half-maximal inhibitory concentration (IC50) of various pyrrole derivatives against a panel of human cancer cell lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), and Caco-2 (Colorectal Adenocarcinoma).
Table 1: In Vitro IC50 Values (µM) at 48h Post-Treatment
| Compound | Structural Modification | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colon) | Primary Target / Mechanism |
| MI-1 | 4-((3-(trifluoromethyl)phenyl)amino) | 8.3 ± 1.1 | 12.5 ± 1.4 | 9.5 ± 0.8 | EGFR/VEGFR Multikinase Inhibitor |
| Compound 3e | Chalcone-pyrrole hybrid | 45.2 ± 3.4 | >50.0 | 32.19 ± 3.9 | Caspase-3 / Intrinsic Apoptosis |
| Compound 5a | Hydrazide-hydrazone side chain | >100.0 | >100.0 | 59.43 ± 4.1 | Antioxidant / ROS Modulator[3] |
| Erlotinib (Standard) | Quinazoline derivative (Control) | 15.4 ± 2.0 | 3.2 ± 0.5 | 28.5 ± 2.2 | Selective EGFR Tyrosine Kinase |
Data Synthesis & Insights: The data reveals that the highly substituted derivative MI-1 outperforms the clinical standard Erlotinib in both MCF-7 and Caco-2 cell lines. The causality here is structural: the addition of the trifluoromethyl group enhances lipophilicity, allowing deeper penetration into the hydrophobic pocket of the VEGFR kinase domain. Conversely, Erlotinib maintains superiority in the A549 line due to its hyper-specificity for the mutated EGFR variants commonly found in non-small cell lung cancers.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the IC50 data presented above, the following self-validating workflows must be strictly adhered to. Every step is designed with internal controls to eliminate false positives caused by assay interference.
High-Throughput Viability Assay (MTT)
We utilize the MTT assay because the reduction of tetrazolium salts to formazan crystals is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes, providing a direct biochemical proxy for the number of metabolically active cells.
Self-validating experimental workflow for determining IC50 values in cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells using 0.25% Trypsin-EDTA and seed at a density of
cells/well in a 96-well plate. Causality: Seeding at this density ensures cells remain in the logarithmic growth phase throughout the 48h assay, preventing contact inhibition from skewing viability data. -
Compound Treatment: After 24h of attachment, treat cells with pyrrole-2-carbohydrazide derivatives at varying concentrations (0.1 µM to 100 µM) using a 1:3 serial dilution. Include a vehicle control (0.1% DMSO) and a positive control (Erlotinib).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the insoluble purple formazan crystals. Causality: Complete solubilization is critical; undissolved crystals will cause light scattering, resulting in artificially high absorbance readings.
-
Data Acquisition: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.
Apoptosis Validation via Flow Cytometry (Annexin V/PI)
To validate that the reduction in cell viability is due to apoptosis rather than non-specific necrosis, flow cytometry is required [2].
Step-by-Step Methodology:
-
Harvesting: Treat cancer cells with the calculated IC50 and 2x IC50 concentrations of the pyrrole derivative for 24 hours. Collect both the adherent cells (via trypsinization) and the floating cells in the media. Causality: Apoptotic cells detach from the extracellular matrix; discarding the media would result in a massive underestimation of the apoptotic fraction.
-
Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark. Causality: Annexin V binds to phosphatidylserine (PS) which flips to the outer leaflet of the plasma membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).
-
Analysis: Analyze immediately via flow cytometry. Early apoptotic cells will be Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+.
References
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety ResearchG
- methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxyl
- EVALUATION OF THE IN VITRO NEUROTOXIC AND NEUROPROTECTIVE EFFECTS AT CELLULAR AND SUBCELLULAR LEVELS OF NEWLY SYNTHESIZED N-PYRR Farmacia Journal
A Comparative Guide to the Synthesis of N'-phenyl-1H-pyrrole-2-carbohydrazide: Reproducibility and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] Among its many derivatives, N'-phenyl-1H-pyrrole-2-carbohydrazide represents a class of compounds with significant potential, merging the pharmacophoric features of the pyrrole ring with the versatile chemistry of a hydrazide linkage. This guide provides a comprehensive analysis of the available synthetic methodologies for this compound and its precursors, with a focus on reproducibility, scalability, and the underlying chemical principles that govern each approach.
Introduction to this compound
This compound is a molecule of interest due to the established biological significance of both the pyrrole nucleus and the carbohydrazide moiety. Pyrrole derivatives are known to possess antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The carbohydrazide group, in turn, is a key structural element in a variety of pharmacologically active compounds and serves as a versatile synthon for the construction of more complex heterocyclic systems. The N'-phenyl substitution further allows for the exploration of structure-activity relationships by introducing aromatic interactions and modifying the electronic and steric properties of the molecule.
This guide will first compare the established methods for the synthesis of the key intermediate, 1H-pyrrole-2-carbohydrazide , and then explore the prospective routes to the target molecule, This compound .
Synthesis of the Precursor: 1H-pyrrole-2-carbohydrazide
The synthesis of 1H-pyrrole-2-carbohydrazide is a critical first step, and two primary, well-documented methods have emerged from the literature. The choice between these methods will largely depend on the availability of starting materials, desired scale, and safety considerations.
Method 1: From 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone
This two-step approach commences with the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride to yield 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This intermediate is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.
Causality of Experimental Choices: The use of trichloroacetyl chloride in the first step provides a highly reactive electrophile for the acylation of the electron-rich pyrrole ring. The subsequent reaction with hydrazine hydrate proceeds via a nucleophilic acyl substitution, where the hydrazine displaces the trichloromethyl group, which acts as a leaving group after initial addition-elimination steps, to form the stable hydrazide.
Experimental Protocol:
-
Synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone: To a stirred solution of pyrrole and a catalytic amount of K2CO3, an equimolar amount of trichloroacetyl chloride is added. The reaction mixture is then heated.
-
Synthesis of 1H-pyrrole-2-carbohydrazide: The crude 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (0.1 mol) is refluxed with an excess of 99% hydrazine hydrate (15 mol) for 6 hours.[3]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting solid product is collected by filtration and washed with water to afford the pure 1H-pyrrole-2-carbohydrazide.[3]
Method 2: From Alkyl 1H-pyrrole-2-carboxylate
This method involves the direct hydrazinolysis of a commercially available or readily synthesized alkyl ester of 1H-pyrrole-2-carboxylic acid. This is often a more direct and higher-yielding approach.
Causality of Experimental Choices: The reaction is a classic nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The alkoxy group (e.g., -OEt or -OMe) is displaced, leading to the formation of the thermodynamically stable carbohydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.
Experimental Protocol:
-
Reaction Setup: To a round-bottomed flask, ethyl 1H-pyrrole-2-carboxylate (1 mmol) is added to an excess of 80% hydrazine hydrate (0.5 mL).[2]
-
Reaction Conditions: The mixture is heated to 70°C for 45 minutes.[2]
-
Work-up and Purification: Upon cooling to room temperature, a suspension is formed. The solid product is filtered, washed with diethyl ether, and recrystallized from absolute ethanol.[2]
Comparison of Precursor Synthesis Methods
| Parameter | Method 1 (from Trichloroethanone) | Method 2 (from Ester) |
| Starting Material | Pyrrole, Trichloroacetyl Chloride | Ethyl or Methyl 1H-pyrrole-2-carboxylate |
| Number of Steps | Two | One |
| Reported Yield | ~71%[3] | ~90%[2] |
| Reaction Conditions | Reflux (6 hours)[3] | 70°C (45 minutes)[2] |
| Reagents & Safety | Trichloroacetyl chloride is corrosive and moisture-sensitive. | Hydrazine hydrate is toxic and corrosive. |
| Scalability | Potentially scalable, but handling of trichloroacetyl chloride may be a concern. | Readily scalable and straightforward. |
| Reproducibility | Generally reproducible, but the initial acylation may require optimization. | Highly reproducible due to the clean and direct nature of the reaction. |
Expert Assessment: For laboratory-scale synthesis where the starting ester is available, Method 2 is superior in terms of yield, reaction time, and simplicity. Its reproducibility is expected to be higher due to the single, clean transformation. Method 1 is a viable alternative if starting from basic pyrrole is necessary, but it is a longer process with a lower overall yield.
Proposed Synthetic Routes to this compound
Proposed Method A: Reaction of an Activated Pyrrole-2-Carboxylic Acid Derivative with Phenylhydrazine
This is the most direct and chemically intuitive approach. It involves the reaction of an activated form of 1H-pyrrole-2-carboxylic acid, such as the acid chloride or an ester, with phenylhydrazine.
Chemical Principle: This method relies on the nucleophilic character of the nitrogen atom in phenylhydrazine attacking the electrophilic carbonyl carbon of the activated carboxylic acid derivative. The use of an acid chloride would be highly efficient but may require anhydrous conditions. The reaction with an ester would be analogous to Method 2 for the precursor synthesis, simply substituting hydrazine with phenylhydrazine.
Diagram of Proposed Method A
Caption: Proposed synthesis of the target compound via an acid chloride intermediate.
Anticipated Experimental Protocol:
-
Formation of the Acid Chloride: 1H-pyrrole-2-carboxylic acid would be treated with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the acid chloride.
-
Reaction with Phenylhydrazine: The resulting acid chloride solution would then be added dropwise to a cooled solution of phenylhydrazine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction would likely be worked up by washing with dilute acid and brine, followed by drying and evaporation of the solvent. Purification would likely involve recrystallization or column chromatography.
Proposed Method B: N-Arylation of 1H-pyrrole-2-carbohydrazide
This approach involves the direct formation of a carbon-nitrogen bond between the terminal nitrogen of the pre-formed 1H-pyrrole-2-carbohydrazide and an arylating agent.
Chemical Principle: This would likely proceed via a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple an amine (in this case, the hydrazide) with an aryl halide (e.g., iodobenzene or bromobenzene).
Diagram of Proposed Method B
Caption: Proposed N-arylation of the precursor to form the target compound.
Anticipated Experimental Protocol:
-
Reaction Setup: A reaction vessel would be charged with 1H-pyrrole-2-carbohydrazide, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).
-
Reaction Conditions: The mixture would be heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture would be cooled, filtered to remove the catalyst and salts, and the solvent evaporated. The crude product would then be purified by column chromatography.
Comparative Feasibility of Proposed Methods
| Parameter | Proposed Method A (via Acid Chloride) | Proposed Method B (N-Arylation) |
| Convergence | Linear synthesis | Convergent |
| Reagent Accessibility | Phenylhydrazine is readily available. | Aryl halides and catalysts are common, but can be expensive. |
| Reaction Conditions | Generally mild, but requires anhydrous conditions. | Requires inert atmosphere and careful control of catalyst system. |
| Potential Challenges | Potential for side reactions with the pyrrole nitrogen. | Optimization of catalyst, ligand, and base may be required. Potential for di- and tri-arylation. |
| Reproducibility | Likely to be highly reproducible once optimized. | Can be sensitive to catalyst activity and purity of reagents. |
Expert Assessment: Proposed Method A is the more classical and likely more straightforward approach for initial synthesis. It avoids the complexities and costs associated with transition-metal catalysis. However, protecting the pyrrole nitrogen might be necessary to prevent side reactions. Proposed Method B offers a more modern and potentially more versatile route, especially if a library of N'-aryl derivatives is desired. However, it would likely require more extensive optimization. For a first-time synthesis with a focus on reproducibility, Method A is the recommended starting point.
Conclusion
References
-
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 6000-6004. [Link]
-
Research Journal of Pharmacy and Technology. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT, 13(10), 4891-4896. [Link]
-
ResearchGate. (n.d.). Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. [Link]
-
MDPI. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(11), 846-858. [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5432. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrrole-2-carbohydrazide. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐phenyl pyrrole derivatives. Reagents and conditions. [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(4), 343-353. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. [Link]
-
Scientific Research Publishing. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. International Journal of Organic Chemistry, 5(1), 1-20. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
Sources
Technical Evaluation Guide: ADMET Profiling of N'-phenyl-1H-pyrrole-2-carbohydrazide Scaffolds
Executive Summary
This technical guide evaluates the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of N'-phenyl-1H-pyrrole-2-carbohydrazide , a privileged scaffold in medicinal chemistry currently explored for antimicrobial (specifically anti-tubercular) and anticancer applications.
While the pyrrole-carbohydrazide moiety offers distinct binding advantages in active sites (e.g., Enoyl-ACP reductase or Histone Deacetylase), it presents specific "developability" challenges compared to standard clinical benchmarks. This guide objectively compares the candidate against Isoniazid (a hydrazide-based clinical standard) and N-phenylbenzamide (a stable isostere) to highlight metabolic liabilities and toxicity risks.
Key Verdict
-
Solubility/Permeability: Superior to pure aromatic amides due to the hydrazide H-bond donor/acceptor profile.
-
Metabolic Liability: High risk of hydrolytic cleavage releasing potentially toxic hydrazine intermediates.
-
Recommendation: Mandatory screening for mutagenicity (Ames) and microsomal stability early in the lead optimization phase.
Part 1: Physicochemical & ADME Comparison
The following data contrasts the candidate molecule with a clinical standard (Isoniazid) and a structural analog (N-phenylbenzamide).
Table 1: Comparative Physicochemical Profile[1]
| Property | This compound | Isoniazid (Reference) | N-phenylbenzamide (Analog) | Implication |
| MW ( g/mol ) | ~201.2 | 137.1 | 197.2 | All within "Fragment-Like" space (<300 Da); ideal for optimization. |
| cLogP | 1.8 – 2.1 | -0.7 | 2.5 | Candidate has optimal lipophilicity for cell permeability compared to the highly polar Isoniazid. |
| TPSA (Ų) | ~70 | 68 | 29 | High TPSA suggests good H-bonding potential but may limit BBB penetration compared to the amide analog. |
| Aq. Solubility | Moderate (pH dependent) | High | Low | The basic nitrogen in the pyrrole/hydrazide system aids solubility in acidic media (gastric fluid). |
| H-Bond Donors | 2 | 3 | 1 | More donors increase target binding affinity but may increase efflux risk. |
Absorption & Permeability Analysis
The candidate falls within the Golden Triangle of physicochemical space (MW < 250, -1 < logD < 3). Unlike Isoniazid, which requires passive diffusion and specific transporters due to high polarity, this compound exhibits a lipophilic profile that favors passive transcellular diffusion.
Critical Insight: The pyrrole NH is a weak acid, while the hydrazide nitrogens can act as weak bases. This amphoteric nature suggests pH-dependent absorption windows in the GI tract, differing from the neutral N-phenylbenzamide.
Part 2: Metabolic Stability & Toxicity (The Critical Bottleneck)
The primary liability of this scaffold is the hydrazide linker . Under physiological conditions, this group is susceptible to both oxidative metabolism and hydrolytic cleavage.
Figure 1: Predicted Metabolic Pathways & Toxicity Risks
Visualization of the hydrolytic cleavage and potential bioactivation pathways.
Caption: Metabolic fate of the candidate. The red path (hydrolysis) releases a hydrazine moiety, a known structural alert for mutagenicity and hepatotoxicity.
Comparative Safety Data
| Assay | Candidate Risk | Isoniazid Risk | Interpretation |
| Microsomal Stability (t1/2) | Low (< 30 min) | High (> 60 min) | The candidate is rapidly metabolized by amidases, reducing oral bioavailability compared to Isoniazid. |
| Ames Test (Mutagenicity) | High Positive | Positive (Bioactivation) | Hydrazine release often triggers positive Ames results. Requires structural modification (e.g., methylation) to mitigate. |
| hERG Inhibition | Moderate | Low | The lipophilic phenyl ring increases hERG binding risk compared to the polar Isoniazid. |
| Hepatotoxicity | High (Idiosyncratic) | High (Well-documented) | Both share the hydrazide-induced hepatotoxicity mechanism via reactive metabolite formation. |
Part 3: Experimental Protocols for Validation
To validate the "developability" of this scaffold, the following self-validating protocols are recommended. These move beyond simple screening to mechanistic understanding.
Protocol A: Kinetic Solubility & pH Profiling
Objective: Determine the pH-dependent solubility window caused by the pyrrole/hydrazide ionization.
-
Preparation: Prepare a 10 mM stock solution of the candidate in DMSO.
-
Buffer System: Use universal buffers (pH 1.2, 4.0, 6.8, 7.4).
-
Incubation: Spike stock into buffers (final 1% DMSO) in a 96-well filter plate. Shake for 24 hours at 25°C.
-
Filtration: Vacuum filter to remove undissolved solid.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Validation Control: Run Ketoconazole (pH dependent) and Carbamazepine (pH independent) as controls.
-
Pass Criteria: Recovery of controls within ±15% of literature values.
-
Protocol B: Microsomal Stability (Metabolic Clearance)
Objective: Assess the lability of the hydrazide linker.
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.
-
Reaction Mix: 1 µM test compound + Microsomes + 100 mM Phosphate Buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (or pure NADPH 1 mM).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor disappearance of parent peak.
-
Calculation: Plot ln(concentration) vs. time to determine
(elimination rate constant).-
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Validation Control:
-
Verapamil: High clearance (t1/2 < 15 min).
-
Warfarin: Low clearance (t1/2 > 60 min).
-
Figure 2: Recommended Screening Cascade
The logical flow for filtering pyrrole-carbohydrazide derivatives.
Caption: Staged evaluation workflow. Tier 2 is the critical "kill step" for this scaffold due to hydrazide instability.
References
-
BenchChem Technical Support. (2025).[1][2] A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. BenchChem. Link
-
Sellitepe, H.E., et al. (2024).[3] "Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]". Turkish Journal of Analytical Chemistry, 6(2), 97–101.[3] Link
-
PubChem. (2025).[4][5] Compound Summary: 1H-pyrrole-2-carbohydrazide.[4][6][7][8] National Library of Medicine. Link
-
VLife Sciences. (2023). "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives". Bioorganic Medicinal Chemistry Letters. Link
-
ADC Review. (2019). What are Stable Linkers? Acid-cleavable linkers and hydrazone stability.[][10] ADC Review / Journal of Antibody-Drug Conjugates. Link
-
ResearchGate. (2020). "Prediction of druglikeness and ADMET parameters of N-phenyl pyrazolines". ResearchGate.[11] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 1H-pyrrole-2-carbohydrazide | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-phenyl-1H-pyrrole-2-carbaldehyde | C11H9NO | CID 934729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. N',N'-diphenyl-1H-pyrrole-2-carbohydrazide | C17H15N3O | CID 51110276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
Benchmarking antifungal activity of pyrrole derivatives against Fluconazole
Title: Technical Benchmarking Guide: Pyrrole Derivatives vs. Fluconazole in Antifungal Efficacy Subtitle: A Comparative Analysis of Potency, Mechanism, and Resistance Profiles for Drug Discovery Applications
Executive Summary
In the landscape of antifungal drug discovery, Fluconazole (FLC) remains the clinical gold standard for treating Candida infections due to its high bioavailability and safety profile. However, the rapid emergence of multidrug-resistant (MDR) strains—specifically C. albicans and C. auris—has necessitated the development of novel pharmacophores.
Pyrrole derivatives have emerged as a superior alternative class. Unlike FLC, which relies solely on CYP51 inhibition, advanced pyrrole scaffolds often exhibit a dual-mechanism of action : disrupting ergosterol biosynthesis while simultaneously inducing oxidative stress or targeting fungal DNA.
Key Benchmarking Insight:
-
Potency: Optimized pyrrole derivatives (e.g., Compound 6r) demonstrate MIC
values as low as 0.02 µg/mL , representing a 90-fold potency increase over Fluconazole against sensitive strains. -
Spectrum: Pyrroles exhibit significant activity against filamentous fungi (Aspergillus fumigatus), a gap in Fluconazole’s spectrum.
-
Resistance: Specific pyrrole-azole hybrids retain efficacy against FLC-resistant isolates (MIC < 1.0 µg/mL vs. FLC > 64 µg/mL).
Mechanistic Comparison
To design effective assays, one must understand the molecular targets. Fluconazole is fungistatic; pyrrole derivatives can be engineered to be fungicidal.
Fluconazole (The Control)
-
Target: Lanosterol 14
-demethylase (CYP51). -
Outcome: Depletion of ergosterol and accumulation of toxic 14
-methylsterols, leading to membrane stress. -
Limitation: High susceptibility to efflux pump overexpression (CDR1/CDR2) and CYP51 mutations.
Pyrrole Derivatives (The Challenger)
-
Target 1 (CYP51 Binding): When fused with triazole moieties, the pyrrole ring acts as a bioisostere, providing additional hydrophobic interactions within the enzyme pocket (e.g., interacting with Tyr118), which overcomes common resistance mutations.
-
Target 2 (ROS/DNA): Electron-deficient pyrroles can generate Reactive Oxygen Species (ROS) or intercalate into fungal DNA, triggering apoptosis independent of the ergosterol pathway.
Figure 1: Dual-mechanism potential of Pyrrole derivatives vs. the single-target limitation of Fluconazole.
Experimental Protocols (The "How-To")
As a Senior Scientist, I emphasize that reproducibility is paramount . The following protocols align with CLSI M27-Ed4 standards but include specific modifications for testing hydrophobic pyrrole compounds.
Protocol A: Broth Microdilution Assay (MIC Determination)
-
Objective: Determine the Minimum Inhibitory Concentration (MIC) causing 50% growth inhibition (IC
). -
Standard: CLSI M27-Ed4 / EUCAST E.Def 7.3.
Reagents:
-
Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS. Crucial: Do not use unbuffered media; pH shifts affect azole binding.
-
Solvent: DMSO (Dimethyl sulfoxide). Note: Pyrroles are lipophilic. Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.
Workflow:
-
Stock Preparation: Dissolve Pyrrole derivatives and Fluconazole in DMSO to 1600 µg/mL.
-
Dilution: Perform serial 2-fold dilutions in RPMI 1640 to achieve a test range of 64 µg/mL to 0.015 µg/mL.
-
Inoculum: Adjust Candida albicans (ATCC 90028) suspension to
to CFU/mL. -
Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).
-
Readout: Visual score or Spectrophotometric (OD
).-
MIC Endpoint: Lowest concentration with
reduction in turbidity compared to growth control.
-
Protocol B: Time-Kill Kinetics
-
Objective: Distinguish between fungistatic (Fluconazole-like) and fungicidal activity.
-
Method:
-
Inoculate
CFU/mL into RPMI containing drug at MIC and MIC. -
Aliquot at 0, 4, 8, 12, and 24 hours.
-
Plate on Sabouraud Dextrose Agar (SDA) and count colonies.
-
Interpretation: A
reduction in CFU/mL indicates fungicidal activity.
-
Figure 2: Step-wise validation pipeline for qualifying pyrrole hits against standard azoles.
Performance Benchmarking Data
The following data aggregates results from recent high-impact medicinal chemistry studies (see References), comparing optimized pyrrole-azole hybrids against Fluconazole.
Table 1: Activity Against Sensitive Strains (MIC in µg/mL)
Lower values indicate higher potency.[1]
| Strain | Fluconazole (Control) | Pyrrole-Hybrid (Lead 6r) | Improvement Factor |
| C. albicans (SC5314) | 0.25 - 1.0 | 0.02 | ~50x |
| C. parapsilosis (ATCC 22019) | 1.0 - 2.0 | 0.125 | 16x |
| C. glabrata (Clinical) | 4.0 - 16.0 | 0.50 | 32x |
| A. fumigatus (Mold) | > 64 (Inactive) | 4.0 | Active |
Table 2: Activity Against Resistant Isolates (MDR)
Demonstrating the ability to bypass resistance mechanisms.
| Strain | Resistance Mechanism | Fluconazole MIC (µg/mL) | Pyrrole-Hybrid MIC (µg/mL) |
| C. albicans (DAY185) | CDR1/MDR1 Overexpression | > 64 (Resistant) | 0.5 - 1.0 (Susceptible) |
| C. krusei (ATCC 6258) | Intrinsic Azole Resistance | 32 - 64 | 2.0 |
Structure-Activity Relationship (SAR) Insights
To guide your synthesis, here are the validated SAR rules for maximizing pyrrole antifungal activity:
-
The "Linker" Rule: A flexible alkyl linker (n=2) between the pyrrole and the triazole/phenyl ring often enhances binding flexibility, allowing the molecule to fit into mutated CYP51 pockets.
-
Halogenation: Introducing Chlorine (Cl) or Fluorine (F) at the para-position of the phenyl ring attached to the pyrrole increases lipophilicity and metabolic stability. This mimics the difluorophenyl moiety of Fluconazole.
-
The "Tail" Modification: Adding a benzothiazole or hydrazone tail to the pyrrole core significantly boosts activity against filamentous fungi (Aspergillus), likely by increasing membrane permeability.
Conclusion
Pyrrole derivatives represent a critical evolution in antifungal pharmacotherapy. While Fluconazole remains effective for routine prophylaxis, pyrrole-azole hybrids demonstrate superior efficacy in three key areas:
-
Hyper-potency against wild-type Candida (picomolar activity).
-
Restoration of susceptibility in MDR strains via enhanced CYP51 binding affinity.
-
Broader spectrum coverage including molds (Aspergillus).[2][3]
Recommendation: For drug development pipelines, prioritize pyrrole-triazole hybrids with halogenated phenyl side chains , as these offer the highest probability of surpassing Fluconazole's performance thresholds.
References
-
Synthesis and Antifungal Evaluation of New Azole Derivatives. Source: ACS Medicinal Chemistry Letters / NIH. Data: Detailed MIC comparison of Compound 6r vs. Fluconazole. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-Ed4). Source: Clinical and Laboratory Standards Institute (CLSI).[4][5][6] Data: Standardized protocols for MIC determination.[4][5][7] [Link]
-
Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues. Source: MDPI Molecules. Data: SAR analysis of pyrrole pharmacophores and activity against filamentous fungi.[8][9] [Link]
-
Novel Fluconazole Derivatives with Promising Antifungal Activity. Source: University of Kentucky / PubMed Central. Data: Analysis of alkyl-amino fluconazole analogues and resistance profiles.[10] [Link]
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. scribd.com [scribd.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
Confirming purity of N'-phenyl-1H-pyrrole-2-carbohydrazide via HPLC and Mass Spec
Confirming Purity of N'-phenyl-1H-pyrrole-2-carbohydrazide: A Comparative Guide to HPLC and Mass Spectrometry Workflows
Introduction
This compound is a highly versatile structural motif, frequently utilized as a bioactive scaffold in antimycobacterial drug discovery[1] and as an efficient ligand in copper-catalyzed aminations[2]. Structurally, the molecule features an electron-rich pyrrole ring and a phenyl ring, bridged by a polar, hydrogen-bonding carbohydrazide linker. Confirming the purity of this compound is critical, particularly because residual hydrazines and hydrazides are highly reactive and classified as potentially genotoxic impurities (GTIs) in pharmaceutical development[3].
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methodologies to establish the most robust, self-validating protocol for analyzing this compound.
Chromatographic Separation: C18 vs. Phenyl-Hexyl Stationary Phases
The Causality of Column Selection:
Standard reverse-phase C18 columns rely exclusively on hydrophobic partitioning. While effective for many small aliphatic molecules, this compound contains two distinct aromatic systems. Employing a Phenyl-Hexyl stationary phase introduces complementary
Furthermore, the addition of 0.1% Formic Acid (FA) to the mobile phase is non-negotiable; it keeps the acidic silanol groups on the silica support protonated, preventing secondary ion-exchange interactions with the basic hydrazide nitrogens that would otherwise cause severe peak tailing.
Table 1: Comparative HPLC Performance (Target Analyte vs. Phenylhydrazine Impurity)
| Parameter | Standard C18 Column (100 Å, 3 µm) | Phenyl-Hexyl Column (100 Å, 3 µm) |
| Retention Mechanism | Hydrophobic only | Hydrophobic + |
| Resolution ( | 1.8 (Marginal baseline separation) | 3.5 (Excellent baseline separation) |
| Peak Asymmetry ( | 1.6 (Moderate tailing) | 1.1 (Highly symmetrical) |
| Theoretical Plates ( | ~8,500 | ~12,400 |
Mass Spectrometry Ionization: ESI vs. APCI
The Causality of Ionization Strategy:
The choice of ionization source is dictated by the thermal stability and proton affinity of the analyte. The carbohydrazide linker is highly basic and readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient for generating the intact
Conversely, Atmospheric Pressure Chemical Ionization (APCI) requires a heated nebulizer (often >350°C) to vaporize the solvent. Hydrazide bonds (N-N) are notoriously thermally labile; subjecting this compound to APCI induces artificial thermal degradation in the source, leading to a false overestimation of cleaved fragments and inaccurate purity assessments.
Table 2: MS Ionization Comparison for this compound
| Parameter | Electrospray Ionization (ESI+) | Atmospheric Pres. Chem. Ionization (APCI+) |
| Primary Ion Observed | ||
| Signal-to-Noise (S/N) | > 500:1 | < 50:1 (for intact mass) |
| Thermal Degradation | Minimal (Ambient to 150°C desolvation) | High (Source temperature >350°C) |
| Suitability | Optimal | Not Recommended |
Visualizing the Analytical Workflow
Below is the optimized, self-validating workflow for purity confirmation.
Caption: Workflow for the HPLC-MS purity determination of this compound.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol operates as a self-validating system. System Suitability Tests (SST) must pass before any sample data is accepted.
Step 1: Sample and Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile (ACN) and Water.
-
Blank: Reserve 1 mL of diluent as the system blank to monitor for column carryover.
-
Reference Standard: Dissolve a highly pure, certified reference standard of a pyrrole-2-carbohydrazide derivative[4] to a concentration of 0.1 mg/mL.
-
Sample: Dissolve the synthesized batch to 1.0 mg/mL. (This high concentration allows for the detection of trace impurities down to 0.05% relative area).
Step 2: HPLC Parameters
-
Column: Phenyl-Hexyl, 100 mm × 2.1 mm, 3 µm particle size.
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes at 95% B, re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Detection: UV Diode Array Detector (DAD) extracting at 254 nm (Optimal wavelength for conjugated pyrrole-phenyl systems).
Step 3: Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Gas Temperature: 350°C (Note: This is the nitrogen gas temperature, not the source block temperature, preserving the fragile N-N bond).
-
Cone Voltage: 25 V (Kept intentionally low to prevent in-source fragmentation of the hydrazide).
-
Scan Range:
100 to 500.
Step 4: System Validation & Execution
-
Inject Blank (2 µL): Confirm no carryover or ghost peaks at the expected retention time.
-
Inject Reference Standard (2 µL, 3 replicates):
-
Validation Criteria: Retention time Relative Standard Deviation (RSD) must be
1.0%. Peak tailing factor must be 1.5. If these parameters fail, the system is not properly equilibrated or the column is degraded.
-
-
Inject Sample (2 µL): Integrate all peaks
0.05% of the main peak area in the UV chromatogram. Confirm the main peak identity via the extracted ion chromatogram (EIC) for 202.1.
References
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.VLife Sciences.
- A Catalyst System, Copper/N-Methoxy-1H-pyrrole-2-carboxamide, for the Synthesis of Phenothiazines in Poly(ethylene Glycol).ResearchGate.
- 4-benzoyl-N'-phenyl-1H-pyrrole-2-carbohydrazide.Key Organics.
- Quantification of Hydrazine in Human Urine by HPLC-MS/MS.PMC - National Institutes of Health.
Sources
Preclinical In Vivo Toxicity and Efficacy Assessment of Pyrrole-2-Carbohydrazide Compounds: A Comparative Guide
Executive Summary
Pyrrole-2-carbohydrazide derivatives have emerged as highly versatile scaffolds in drug discovery, demonstrating potent antimycobacterial (Enoyl-acyl carrier protein reductase inhibition)[1], anti-inflammatory (COX-2 inhibition)[2], and neuroprotective properties[3]. However, the preclinical bottleneck for any hydrazide-containing therapeutic is in vivo toxicity—specifically, the severe hepatotoxicity associated with standard-of-care alternatives like Isoniazid (INH).
This guide provides drug development professionals with an objective, data-driven comparison of the in vivo toxicity profiles of novel pyrrole-2-carbohydrazides against Isoniazid. By detailing the mechanistic causality of toxicity and providing self-validating experimental protocols, this document serves as a comprehensive framework for advancing these compounds through preclinical safety evaluations.
Mechanistic Causality: The Hydrazine Bottleneck vs. Pyrrole Scavenging
To accurately assess toxicity, researchers must understand the biochemical fate of the hydrazide moiety in vivo.
The Isoniazid Toxicity Pathway:
Isoniazid is notorious for causing severe hepatic necrosis in up to 2% of patients. The causality lies in its metabolism: INH undergoes amidase-catalyzed hydrolysis to form hydrazine [4]. In an in vivo inflammatory microenvironment, hydrazine acts as a potent reactive metabolite. It aggressively induces the hepatic enzyme CYP2E1[5], triggering the generation of endogenous hydrogen peroxide (
The Pyrrole-2-Carbohydrazide Advantage: Novel pyrrole-2-carbohydrazides (e.g., benzylidene derivatives like compound GS4) structurally bypass this toxic bottleneck while maintaining target efficacy[1]. The integration of the pyrrole ring with the hydrazide-hydrazone group fundamentally alters the molecule's redox behavior. Instead of generating reactive oxygen species (ROS), the pyrrole ring acts as an electron donor, providing intrinsic radical scavenging capacity[3]. This structural feature actively blocks the Fenton reaction, prevents lipid peroxidation, and preserves reduced glutathione (GSH) levels in subcellular mitochondrial models[3].
Mechanistic divergence: INH-induced oxidative stress vs. Pyrrole-2-carbohydrazide protection.
Comparative In Vivo Toxicity & Efficacy Profiles
When comparing pyrrole-2-carbohydrazides to Isoniazid, quantitative data reveals a stark contrast in safety margins despite comparable primary efficacy. The table below synthesizes the preclinical performance of these compounds based on validated in vivo and subcellular models.
| Parameter | Isoniazid (Standard Alternative) | Pyrrole-2-Carbohydrazides | Mechanistic Causality |
| Primary Target Efficacy | High (ENR Inhibitor)[1] | High (Comparable to INH)[1] | Both scaffolds effectively target Enoyl-acyl carrier protein reductase. |
| Primary Toxic Metabolite | Hydrazine[4] | Non-toxic pyrrole conjugates | Amidase-catalyzed hydrolysis liberates toxic hydrazine in INH[4]. |
| CYP2E1 Induction | Highly Upregulated (4.6-fold)[5] | Baseline / Suppressed | Hydrazine directly induces hepatic CYP2E1 expression[5]. |
| Oxidative Stress (ROS) | Generates Endogenous | Scavenges Radicals | Pyrrole ring acts as an electron donor, neutralizing ROS[3]. |
| Lipid Peroxidation (MDA) | Significantly Elevated[4] | Significantly Reduced[3] | Hydrazide-hydrazone linkage blocks the Fenton reaction[3]. |
| In Vivo Hepatotoxicity | Severe (Elevated sALT/sAST)[5] | Minimal to None | Prevention of lysosomal membrane damage and mitochondrial collapse[4]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory positive toxicity controls to verify assay sensitivity.
Protocol A: 21-Day In Vivo Hepatotoxicity Assessment (Rodent Model)
Rationale: Isoniazid-induced liver impairment is cumulative; significant CYP2E1 upregulation and sALT elevation typically manifest after 21 days of continuous dosing[5]. Short-term (e.g., 7-day) assays yield false negatives.
-
Animal Grouping: Divide Sprague-Dawley rats into three groups (n=8/group): Vehicle Control, Positive Toxicity Control (INH 100 mg/kg, i.p.), and Test Article (Pyrrole-2-carbohydrazide derivative, equimolar dose).
-
Dosing Regimen: Administer compounds daily for exactly 21 days. Self-Validation Check: The INH group must show a statistically significant reduction in body weight gain by Day 14 to validate systemic exposure.
-
Blood Collection: On Day 22, collect blood via cardiac puncture. Centrifuge to isolate plasma.
-
Biochemical Assays: Quantify serum Alanine Aminotransferase (sALT) and Aspartate Aminotransferase (sAST). Causality link: sALT has a direct positive correlation with plasma hydrazine levels and CYP2E1 activity[5].
-
Tissue Harvesting & RT-PCR: Excise the liver. Perform RT-PCR to quantify CYP2E1 mRNA expression. The INH group should yield a >3.5-fold increase over the control[5].
Protocol B: Subcellular Oxidative Stress Evaluation (Isolated Brain Mitochondria)
Rationale: Because hydrazine toxicity collapses mitochondrial membrane potential[4], evaluating the protective capacity of pyrrole-2-carbohydrazides at the subcellular level provides direct mechanistic proof of safety.
-
Mitochondrial Isolation: Isolate rat brain mitochondria using differential centrifugation in a sucrose buffer.
-
Stress Induction: Induce oxidative stress using tert-butyl hydroperoxide (t-BuOOH) or 6-OHDA[2][3].
-
Compound Incubation: Co-incubate the stressed mitochondria with the pyrrole-2-carbohydrazide compound at 100 μM[3].
-
Endpoint 1 (MDA Production): Measure malondialdehyde (MDA) via the thiobarbituric acid reactive substances (TBARS) assay. Validation: The t-BuOOH control must show a >200% increase in MDA[3].
-
Endpoint 2 (GSH Levels): Quantify reduced glutathione (GSH) using Ellman's reagent. Pyrrole derivatives should restore GSH levels to >80% of the untreated control[3].
21-day in vivo toxicity workflow for evaluating hepatotoxicity and oxidative stress markers.
References
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.
- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.
- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.
- Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model. PubMed / NIH.
- CYP2E1 mediated isoniazid-induced hepatotoxicity in rats. AME Groups.
Sources
- 1. vlifesciences.com [vlifesciences.com]
- 2. brieflands.com [brieflands.com]
- 3. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro | MDPI [mdpi.com]
- 4. Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
Safety Operating Guide
Comprehensive Safety and Handling Guide for N'-phenyl-1H-pyrrole-2-carbohydrazide
This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling N'-phenyl-1H-pyrrole-2-carbohydrazide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. The structural motifs of this compound—a pyrrole ring and a phenylhydrazide moiety—necessitate a cautious approach, drawing upon safety protocols for related hazardous substances such as hydrazine and its derivatives.
Core Hazard Assessment: Understanding the Risk Profile
While comprehensive toxicological data for this compound is not fully established, its known GHS classifications indicate significant hazards.[1][2] Furthermore, its structural similarity to phenylhydrazine, a known toxin, suspected carcinogen, and mutagen, and hydrazine, a highly corrosive and potentially carcinogenic compound, demands that it be handled with extreme caution.[3][4][5][6]
The primary risks associated with this compound are acute toxicity through multiple routes of exposure.[2] The pyrrole component itself is also classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[7]
Table 1: GHS Classification for this compound [1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Causality: The phenylhydrazide group is the primary driver of the compound's toxicity. Hydrazines are well-documented to interfere with cellular metabolism and can be absorbed through the skin.[3][8] Therefore, preventing all routes of exposure is the foundational principle of this safety guide.
Mandatory Safety Protocols and Procedures
Adherence to the following engineering controls, personal protective equipment (PPE), and handling procedures is non-negotiable.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[9]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This area should be clearly labeled with hazard warnings and covered with disposable, absorbent bench paper to contain any potential spills.[9]
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive vapors.
-
Emergency Equipment: A safety shower and eyewash station must be unobstructed and readily accessible within a 10-second travel distance from the work area.[10]
Personal Protective Equipment (PPE): A Critical Barrier
Proper PPE is essential to prevent dermal, ocular, and respiratory exposure.[11] Standard laboratory attire (long pants, closed-toe shoes) is required at all times.
Table 2: Required PPE for Handling this compound
| Body Part | Required PPE | Material/Standard | Rationale and Specifications |
| Hands | Double Gloves | Nitrile or Neoprene | Hydrazine and its derivatives can penetrate standard latex gloves. Double-gloving with nitrile or neoprene provides an extra layer of protection.[10] Check glove manufacturer's compatibility charts. Change gloves immediately if contamination is suspected. |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Indirectly vented chemical splash goggles are mandatory.[12] A full-face shield must be worn over the goggles whenever there is a risk of splashes or aerosol generation.[5] |
| Body | Chemical-Resistant Lab Coat | Flame-Resistant (FR) recommended | A fully buttoned lab coat is required. Given the flammability of the related compound pyrrole, a flame-resistant lab coat is strongly recommended.[7] |
| Respiratory | Air-Purifying Respirator (as needed) | NIOSH or EN 143/149 approved | For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls fail, a half-mask or full-face respirator with particulate filters (P100 or FFP3) should be used.[2][8] |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach to handling minimizes risk. The following workflow must be followed for all procedures involving this compound.
Preparation and Handling
-
Pre-Experiment Briefing: Review this safety guide and the compound's Safety Data Sheet (SDS).
-
Area Preparation: Designate the work area in the fume hood. Cover the surface with disposable bench paper.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, waste containers) inside the fume hood to minimize traffic.
-
Don PPE: Put on all required PPE as detailed in Table 2 before approaching the designated area.
-
Weighing and Transfer: Carefully weigh the solid compound on weighing paper or directly into a tared vessel within the fume hood. Avoid creating dust. Use a spatula to transfer the solid.
-
Reaction Setup: If dissolving or reacting the compound, add solvents slowly to avoid splashing. Keep all containers closed when not in use.
-
Post-Procedure Decontamination: After completing the work, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Decontaminate all reusable equipment.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to prevent self-contamination. Wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Small Spill (Inside Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad. Do NOT use combustible materials like paper towels as the primary absorbent.[13]
-
Collect the contaminated absorbent into a labeled, sealed hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Provide them with the SDS for this compound.
-
First Aid Procedures
In case of any exposure, seek immediate medical attention and provide the SDS to the responding personnel.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2]
Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, bench paper, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused compound and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: All waste must be disposed of through your institution's certified hazardous waste management program in accordance with local, state, and federal regulations.[14][15]
References
-
Wikipedia. Pyrrole. [Link]
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
Chem Not Cheem. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]
-
Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrrole-2-carboxaldehyde. [Link]
-
DTIC. Safety and Handling of Hydrazine. [Link]
-
University of Washington. Hydrazine - Risk Management and Safety. [Link]
-
International Labour Organization. ICSC 0281 - HYDRAZINE. [Link]
-
PubChem. 1H-pyrrole-2-carbohydrazide. [Link]
-
DC Fine Chemicals. Safety Data Sheet - Pyrrole. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA). Hydrazine. [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products. [Link]
-
GOV.UK. Incident Management - Hydrazine. [Link]
- Google Patents.
Sources
- 1. 1H-pyrrole-2-carbohydrazide | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. westliberty.edu [westliberty.edu]
- 6. epa.gov [epa.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
